molecular formula C8H7ClO3 B584418 5-Chloro-2-methoxy-benzoic Acid-13C,d3

5-Chloro-2-methoxy-benzoic Acid-13C,d3

Número de catálogo: B584418
Peso molecular: 190.60 g/mol
Clave InChI: HULDRQRKKXRXBI-KQORAOOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Chloro-2-methoxy-benzoic Acid-13C,d3, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 190.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDRQRKKXRXBI-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled compound, 5-Chloro-2-methoxy-benzoic Acid-13C,d3. Due to the limited availability of experimental data for this specific isotopologue, this guide also includes data for the unlabeled parent compound, 5-Chloro-2-methoxybenzoic acid, which is expected to have nearly identical physical properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Core Physicochemical Data

The introduction of stable isotopes (¹³C and deuterium) results in a negligible change in the macroscopic physical properties such as melting point, boiling point, and solubility when compared to the unlabeled analogue. The primary difference is the molecular weight.

PropertyThis compound5-Chloro-2-methoxybenzoic Acid (Unlabeled)
Chemical Formula ¹³CC₇H₄D₃ClO₃C₈H₇ClO₃
CAS Number 1346600-36-93438-16-2
Molecular Weight ~190.03 g/mol 186.59 g/mol
Appearance White to off-white crystalline powder[1]White to light yellow to light orange powder to crystal[2]
Melting Point Not experimentally determined; expected to be ~98-100 °C98-100 °C[3][4][5]
Boiling Point Not experimentally determined; expected to be ~150-152 °C150-152 °C[1][4]
Solubility Not experimentally determined; expected to be sparingly soluble in water and soluble in organic solvents like ethanol, toluene, and diethyl ether.General solubility for aromatic carboxylic acids suggests low solubility in water and good solubility in organic solvents.[6]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point

Given the relatively high boiling point and potential for decomposition, vacuum distillation would be the preferred method for determining the boiling point. The pressure at which the boiling point is measured should be recorded.

Determination of Solubility

To determine solubility in various solvents, a known amount of the compound is added to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Logical Relationship Diagram

The following diagram illustrates the relationship between the isotopically labeled compound and its unlabeled counterpart, which serves as the basis for its synthesis and the prediction of its physical properties.

G Relationship of Isotopically Labeled Compound to Parent Compound Unlabeled 5-Chloro-2-methoxybenzoic Acid Properties Physical Properties (Melting Point, Boiling Point, Solubility) Unlabeled->Properties Experimentally Determined Synthesis Isotopic Labeling Synthesis Unlabeled->Synthesis Precursor Labeled This compound Prediction Property Prediction Labeled->Prediction Inferred From Properties->Prediction Synthesis->Labeled Product

Caption: Logical flow from the unlabeled parent compound to the synthesis and property prediction of the isotopically labeled analogue.

Biological Context and Applications

5-Chloro-2-methoxybenzoic acid and its derivatives are utilized in various chemical syntheses. The unlabeled compound is a reactant in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide[7]. While no specific signaling pathways involving this compound have been documented, its isotopically labeled nature makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification assays. The heavy isotopes allow for the differentiation and tracking of the molecule in complex biological matrices.

For instance, a related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is a known potent 5-HT4 receptor agonist and is used in the treatment of obesity and diabetes[8]. The isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid could potentially be used in the development and study of new therapeutic agents.

The workflow for a typical application in metabolic research is outlined below.

G Experimental Workflow for Metabolic Studies cluster_0 In Vitro / In Vivo cluster_1 Sample Processing cluster_2 Analysis A Administer This compound to biological system B Sample Collection (e.g., plasma, urine, tissue) A->B C Extraction of Metabolites B->C D LC-MS/MS Analysis C->D E Identification and Quantification of Labeled Compound and its Metabolites D->E

Caption: A generalized experimental workflow for utilizing this compound in metabolic research.

References

5-Chloro-2-methoxy-benzoic Acid-13C,d3 chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a stable isotope-labeled compound crucial for modern analytical and drug development research. This document details its chemical structure, properties, a plausible synthesis pathway, and its application as an internal standard in quantitative mass spectrometry.

Chemical Structure and Formula

This compound is an isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid, where the methyl group attached to the oxygen at the 2-position is substituted with one Carbon-13 (¹³C) atom and three deuterium (D or ²H) atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

Chemical Structure:

Chemical Structure of this compound

(Note: This is a representative image of the chemical structure.)

Molecular Formula: C₇[¹³C]H₄D₃ClO₃

SMILES: [2H]--INVALID-LINK--([2H])Oc1ccc(Cl)cc1C(=O)O[1]

InChI: InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3[1]

Physicochemical and Analytical Data

Stable isotope labeling with ¹³C and deuterium offers a mass increase that is readily distinguishable in mass spectrometry while maintaining nearly identical physicochemical properties to the unlabeled analog. This ensures co-elution during chromatography and similar ionization behavior, which is critical for a reliable internal standard.[1][2]

Data Summary Table:

PropertyValueReference
CAS Number 1346600-36-9[1]
Molecular Weight Approx. 190.03 g/mol [1]
Appearance Off-white solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[3]
Storage Refrigerator (+2°C to +8°C), protect from light[4]
Unlabeled CAS Number 3438-16-2[1]
Unlabeled Molecular Weight 186.59 g/mol [5]
Unlabeled Melting Point 171-172 °C[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials. The first step is the synthesis of the precursor, 5-chloro-2-hydroxybenzoic acid, followed by the isotopically labeled methylation.

Step 1: Synthesis of 5-Chloro-2-hydroxybenzoic acid

This precursor can be synthesized from 2-hydroxybenzoic acid (salicylic acid) via electrophilic chlorination.

  • Materials: 2-hydroxybenzoic acid, N-chlorosuccinimide (NCS), acetonitrile, sulfuric acid.

  • Procedure:

    • Dissolve 2-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid to the solution at room temperature with stirring.

    • Slowly add N-chlorosuccinimide to the mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-2-hydroxybenzoic acid.[5]

Step 2: Isotopically Labeled Methylation

The hydroxyl group of 5-chloro-2-hydroxybenzoic acid is methylated using ¹³C,d₃-labeled methyl iodide.

  • Materials: 5-chloro-2-hydroxybenzoic acid, ¹³C,d₃-Methyl Iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • In a reaction vessel, suspend 5-chloro-2-hydroxybenzoic acid and potassium carbonate in acetone.

    • Add ¹³C,d₃-Methyl Iodide to the suspension.[7]

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate.

    • The resulting crude product is then subjected to an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Acidify the aqueous layer to precipitate the product, which can then be collected by filtration and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Isotopic Methylation Salicylic_Acid 2-Hydroxybenzoic Acid Chlorination Chlorination with NCS, H₂SO₄ Salicylic_Acid->Chlorination Precursor 5-Chloro-2-hydroxybenzoic Acid Chlorination->Precursor Methylation Methylation with K₂CO₃ Precursor->Methylation Methyl_Iodide ¹³C,d₃-Methyl Iodide Methyl_Iodide->Methylation Final_Product 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ Methylation->Final_Product

A plausible two-step synthesis of the title compound.
Application as an Internal Standard in LC-MS/MS Analysis

This compound is an excellent internal standard for the quantification of 5-chloro-2-methoxybenzoic acid in biological matrices such as plasma.[1][2]

General Protocol for Quantification in Plasma:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the unlabeled analyte and the ¹³C,d₃-labeled internal standard in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the ¹³C,d₃-labeled internal standard working solution.

    • Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the plasma sample.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is suitable for this type of acidic compound.

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[9]

      • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[10]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for both the analyte and the internal standard are monitored.

        • Analyte (Unlabeled): Determine the optimal precursor ion ([M-H]⁻) and a stable product ion.

        • Internal Standard (Labeled): The precursor ion will be shifted by +4 Da (due to one ¹³C and three D atoms). The product ion may or may not be shifted depending on the fragmentation pattern.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow Diagram:

Analytical_Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) Spiking Spike with ¹³C,d₃-Internal Standard Sample->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (ESI-, MRM) Supernatant->LC_MS Data_Analysis Data Analysis (Calibration Curve, Quantification) LC_MS->Data_Analysis

A typical workflow for quantitative analysis in plasma.

Conclusion

This compound is an indispensable tool for researchers in drug development and bioanalysis. Its use as an internal standard ensures the accuracy and precision of quantitative LC-MS/MS methods by correcting for matrix effects and variability in sample processing.[1][2] The synthetic and analytical protocols outlined in this guide provide a framework for the effective utilization of this stable isotope-labeled compound in a research setting.

References

5-Chloro-2-methoxy-benzoic Acid-13C,d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, a stable isotope-labeled internal standard crucial for quantitative analysis in complex matrices. The information is tailored for professionals in research and drug development who require precise and accurate bioanalytical methods.

Core Compound Data

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is the deuterium and ¹³C labeled form of 5-Chloro-2-methoxybenzoic acid.[1][2] The incorporation of stable isotopes provides a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalysis.

Quantitative Data Summary

ParameterValueSource
CAS Number 1346600-36-9[3]
Molecular Weight 190.0306 g/mol [3]
Unlabeled CAS Number 3438-16-2[3]
Isotopic Label Type Carbon-13, Deuterium[3]
Chemical Formula C₇¹³CH₄D₃ClO₃
SMILES [2H]--INVALID-LINK--([2H])Oc1ccc(Cl)cc1C(=O)O[3]

The Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability during sample processing and analysis.[4][5] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[4][6]

The key advantages of using a SIL internal standard like 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ include:

  • Compensation for Matrix Effects: It co-elutes with the analyte during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's source, ensuring accurate quantification.[5]

  • Correction for Sample Preparation Variability: Losses of the analyte during extraction, dilution, or other sample handling steps are mirrored by the internal standard, allowing for accurate correction.[5]

  • Improved Accuracy and Precision: The use of a SIL internal standard significantly improves the reproducibility and reliability of bioanalytical methods.[5][6]

Experimental Protocols

While specific experimental protocols for 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are not widely published, the following represents a standard methodology for its use as an internal standard in a bioanalytical LC-MS/MS assay for the quantification of the unlabeled analyte in a biological matrix like human plasma.

General Bioanalytical LC-MS/MS Method

This protocol outlines the key steps for quantifying an analyte in plasma using its stable isotope-labeled internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-2-methoxybenzoic acid in a suitable organic solvent (e.g., methanol).
  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ in the same solvent.
  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of blank human plasma into microcentrifuge tubes.
  • Spike 10 µL of the appropriate analyte working solution to create calibration curve samples and quality control (QC) samples.
  • Add 10 µL of the internal standard working solution to all samples (except for blank matrix samples).
  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to each tube.
  • Vortex mix for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Injection Volume: 5-10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI), likely in negative mode for a carboxylic acid.
  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the internal standard would need to be optimized.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

There is no publicly available information to suggest that 5-Chloro-2-methoxy-benzoic acid or its labeled isotopologue are directly involved in specific signaling pathways. This compound is primarily utilized as a synthetic chemical and an analytical standard. Its relevance in a biological context is typically as a metabolite of a parent drug, in which case the signaling pathway of the parent drug would be of interest.

Visualizations

The following diagrams illustrate the workflow and principles behind using a stable isotope-labeled internal standard.

G Bioanalytical Workflow Using a SIL Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ (IS) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Peak Area Measurement (Analyte and IS) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Cal_Curve Calibration Curve Cal_Curve->Concentration

Caption: A generalized workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

G Principle of Internal Standard Correction cluster_process Analytical Process cluster_detection Detection Analyte_Initial Analyte in Sample Variability Process Variability (e.g., Extraction Loss, Ion Suppression) Analyte_Initial->Variability IS_Initial Internal Standard (IS) (Fixed Amount Added) IS_Initial->Variability Analyte_Final Measured Analyte Signal Variability->Analyte_Final IS_Final Measured IS Signal Variability->IS_Final Ratio Analyte Signal / IS Signal (Ratio is Constant) Analyte_Final->Ratio IS_Final->Ratio

Caption: How an internal standard corrects for process variability.

References

A Technical Guide to the Isotopic Purity and Enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, a stable isotope-labeled compound crucial for various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a labeled analog of the unlabelled parent compound, 5-Chloro-2-methoxy-benzoic acid. The introduction of stable isotopes, specifically one Carbon-13 (¹³C) atom and three Deuterium (d₃) atoms, allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry. The precise determination of its isotopic purity and enrichment is paramount to ensure the accuracy and reliability of such analytical methods.

Isotopic Purity and Enrichment Data

While specific quantitative data for every manufactured lot of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ may vary, the following table presents typical specifications for a closely related, commercially available stable isotope-labeled compound, 4-Amino-5-chloro-2-(methoxy-¹³C, d₃)-benzoic acid, which can be considered representative for high-quality labeled compounds.

ParameterSpecificationMethod of Analysis
¹³C Isotopic Enrichment≥ 99 atom % ¹³CMass Spectrometry, NMR Spectroscopy
Deuterium Isotopic Enrichment≥ 99 atom % DMass Spectrometry, NMR Spectroscopy
Chemical Purity≥ 97% (CP)HPLC, GC-MS

Note: The isotopic enrichment refers to the percentage of the labeled isotope present at a specific atomic position, while isotopic purity refers to the proportion of molecules in the sample that contain the desired isotopic labels.

Synthesis and Isotope Incorporation

The synthesis of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ involves a multi-step organic synthesis pathway where the isotopic labels are introduced at specific stages. While the exact proprietary synthesis methods may vary between manufacturers, a plausible general workflow can be inferred from the synthesis of related unlabelled compounds.[1][2][3][4] The ¹³C and deuterium labels are typically incorporated via a labeled methylating agent, such as ¹³C,d₃-methyl iodide or a similar precursor.

G A Starting Material (e.g., 2-hydroxy-5-chlorobenzoic acid) B Methylation with ¹³C,d₃-labeled reagent A->B C Purification B->C D Final Product (5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃) C->D

Caption: A generalized synthetic workflow for 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment is a critical quality control step. The primary analytical techniques employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the analyte.

Protocol:

  • Sample Preparation: A dilute solution of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the labeled compound.

  • Data Analysis:

    • The theoretical isotopic distribution for the desired enrichment level (e.g., 99% ¹³C, 99% D) is calculated.

    • The experimentally observed isotopic distribution is compared to the theoretical distribution.

    • The relative intensities of the mass peaks corresponding to the fully labeled species and any unlabeled or partially labeled species are used to calculate the isotopic enrichment.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structural integrity of the molecule and the position of the isotopic labels.

Protocol:

  • Sample Preparation: A solution of the labeled compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition:

    • ¹H NMR: The absence or significant reduction of the signal corresponding to the methoxy protons confirms the high level of deuteration.

    • ¹³C NMR: The enhancement of the signal corresponding to the labeled carbon atom confirms the ¹³C enrichment.

  • Data Analysis: The integration of the relevant signals in the ¹H and ¹³C NMR spectra allows for the quantification of the isotopic enrichment at specific atomic positions.

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

G cluster_0 A Sample of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ B HR-MS Analysis A->B C NMR Analysis A->C D Isotopic Enrichment Calculation B->D E Structural Integrity Confirmation C->E F Certificate of Analysis D->F E->F

Caption: Workflow for the analysis of isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are critical parameters that directly impact its performance as an internal standard in quantitative analytical studies. A combination of advanced analytical techniques, primarily HR-MS and NMR spectroscopy, is essential for the accurate characterization of this important research compound. The methodologies and data presented in this guide provide a framework for understanding and evaluating the quality of isotopically labeled materials for drug development and other scientific applications.

References

Navigating the Solubility of 5-Chloro-2-methoxy-benzoic Acid-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a crucial isotopically labeled compound often utilized in metabolic studies and as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, providing essential information on its behavior in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Focus: Solubility in Organic Solvents

Understanding the solubility of this compound is paramount for its effective use in various experimental settings. While precise quantitative solubility data for this isotopically labeled compound is not extensively available in published literature, qualitative assessments indicate its solubility in several common organic solvents. The solubility of the non-isotopically labeled parent compound, 5-Chloro-2-methoxybenzoic acid, is expected to be nearly identical, and qualitative data for this compound is more readily accessible.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 5-Chloro-2-methoxybenzoic acid in various organic solvents. This information is critical for selecting appropriate solvent systems for analysis, reaction chemistry, and formulation.

SolventIUPAC NamePolarityTypeSolubility
Chloroform TrichloromethaneNonpolarAproticSoluble[1]
Dichloromethane DichloromethanePolar AproticAproticSoluble[1]
Methanol MethanolPolar ProticProticSoluble[2]

This table is based on available data for the non-isotopically labeled parent compound, 5-Chloro-2-methoxybenzoic acid.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique. This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a chosen organic solvent.

Objective: To determine the saturation concentration of the solute in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • High-purity organic solvent of choice

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature (24-72 hours) B->C D Sedimentation / Centrifugation C->D E Syringe Filtration D->E G Analyze via HPLC / UV-Vis E->G Saturated Sample F Prepare Standard Solutions F->G H Determine Concentration G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways and Logical Relationships

While 5-Chloro-2-methoxy-benzoic Acid and its derivatives are of interest in medicinal chemistry, no specific signaling pathways have been prominently identified in the literature where this exact molecule is a key modulator. However, the fundamental principle governing its solubility is the concept of "like dissolves like." The following diagram illustrates this logical relationship.

like_dissolves_like cluster_solute Solute (5-Chloro-2-methoxy-benzoic Acid) cluster_solvents Solvents Solute Polar Groups: - Carboxylic Acid - Methoxy - Chloro PolarSolvent Polar Solvents (e.g., Methanol, DCM) Solute->PolarSolvent High Solubility (Similar Polarity) NonpolarSolvent Nonpolar Solvents (e.g., Hexane) Solute->NonpolarSolvent Low Solubility (Dissimilar Polarity)

Caption: The "like dissolves like" principle governing solubility based on polarity.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

The Gold Standard of Bioanalysis: A Technical Guide to Carbon-13 and Deuterium Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the pursuit of accurate, precise, and reliable data is paramount. The use of internal standards (IS) is a fundamental practice to control for analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds, specifically those incorporating carbon-13 (¹³C) and deuterium (²H or D), have emerged as the gold standard, especially for mass spectrometry-based applications. This technical guide provides an in-depth exploration of the core advantages of using ¹³C and deuterium-labeled internal standards, complete with quantitative data, detailed experimental protocols, and visual workflows to illustrate their critical role in generating high-quality bioanalytical data.

The Fundamental Advantage: Mitigating Matrix Effects and Enhancing Data Quality

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the predominant analytical technique for trace analysis in complex biological matrices. However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects," where co-eluting endogenous or exogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification.

Stable isotope-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample preparation, extraction, and ionization. By adding a known concentration of the SIL-IS to the sample at an early stage, the ratio of the analyte's response to the IS's response remains constant, even in the presence of significant matrix-induced signal fluctuation. This effectively normalizes the data and leads to a significant improvement in accuracy and precision.

Quantitative Comparison of Internal Standards

The choice of internal standard profoundly impacts the quality of bioanalytical data. The following tables summarize the performance of carbon-13 and deuterium-labeled internal standards compared to structural analogs (compounds with similar chemical structures but not isotopically labeled) and external calibration (no internal standard).

Performance Metric Carbon-13 Labeled IS Deuterium Labeled IS Structural Analog IS External Calibration Reference(s)
Accuracy (% Bias) Excellent (Typically < ±5%)Good to Excellent (Typically < ±10%)Fair to Poor (Can be > ±20%)Poor (Highly variable)
Precision (%RSD) Excellent (Typically < 5%)Good to Excellent (Typically < 10%)Fair to Poor (Can be > 15%)Poor (Highly variable)
Matrix Effect Compensation Excellent (Co-elution)Good (Potential for chromatographic shift)Poor (Different physicochemical properties)None
Isotopic Stability Excellent (No exchange)Good (Potential for back-exchange)N/AN/A

Table 1: General Performance Comparison of Internal Standard Types. This table provides a qualitative and quantitative overview of the expected performance characteristics for different internal standard strategies in quantitative bioanalysis.

Analyte Internal Standard Matrix Accuracy (% Bias) Precision (%RSD) Reference
LapatinibLapatinib-d3Human PlasmaWithin 100 ± 10%< 11%
Folic Acid¹³C₅-Folic AcidFortified FoodsN/A5.6%
Deoxynivalenol¹³C₁₅-DeoxynivalenolMaize & WheatImproved truenessImproved precision
Carbamazepine²H₈-CarbamazepineHuman Serum-0.4%1.0%
Antituberculosis DrugsRifampicin-D8Human Serum90.15% - 104.62%< 12.46%

Table 2: Reported Accuracy and Precision Data for Assays Using Stable Isotope-Labeled Internal Standards. This table presents specific examples of published data demonstrating the high accuracy and precision achievable with the use of SIL-IS in various matrices.

Carbon-13 vs. Deuterium Labeling: A Deeper Dive

While both ¹³C and deuterium labeling offer significant advantages over other internal standard approaches, there are subtle but important differences to consider.

Carbon-13 labeled internal standards are often considered the superior choice. The key advantages of ¹³C-labeling include:

  • Identical Chromatographic Behavior: The small mass difference between ¹²C and ¹³C results in virtually identical retention times between the analyte and the internal standard. This co-elution is critical for optimal compensation of matrix effects, especially in complex chromatograms with rapidly changing ion suppression zones.

  • Exceptional Isotopic Stability: The carbon-carbon bonds are extremely stable, meaning there is no risk of the isotopic label exchanging with unlabeled atoms from the solvent or matrix during sample storage or analysis.

Deuterium-labeled internal standards are more commonly used due to their generally lower cost of synthesis. However, they can present some challenges:

  • The Isotope Effect: The significant mass difference between hydrogen and deuterium can sometimes lead to a slight difference in physicochemical properties. This "isotope effect" can manifest as a small chromatographic shift, where the deuterated standard elutes slightly earlier or later than the unlabeled analyte. If this shift occurs in a region of variable matrix effects, the compensation may not be perfect.

  • Potential for Back-Exchange: Deuterium atoms,

Navigating the Isotopic Landscape: A Technical Guide to the Mass Shift of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate world of drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable tools for accurate quantification. This technical guide provides an in-depth analysis of the mass shift of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a critical internal standard for its unlabeled counterpart. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mass spectrometry characteristics, experimental considerations, and the fundamental principles governing its isotopic signature.

Understanding the Mass Shift: A Quantitative Perspective

The deliberate incorporation of stable isotopes into a molecule induces a predictable increase in its molecular weight. In the case of this compound, the methoxy group is the site of isotopic enrichment. Specifically, one carbon atom is replaced with its heavier isotope, Carbon-13 (¹³C), and the three hydrogen atoms are substituted with deuterium (d or ²H).

The mass shift is a direct consequence of the difference in mass between the isotopes. A proton (¹H) has a mass of approximately 1.0078 atomic mass units (amu), while a neutron-rich deuterium atom has a mass of about 2.0141 amu. Similarly, the common carbon isotope, Carbon-12 (¹²C), has a mass of 12.0000 amu, whereas ¹³C is approximately 13.0034 amu.

The following table summarizes the key quantitative data for both the unlabeled and labeled compounds.

CompoundChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
5-Chloro-2-methoxy-benzoic AcidC₈H₇ClO₃186.59[1]186.0084
5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃C₇¹³CH₄D₃ClO₃190.60[2]190.0306[3]

The calculated mass shift is therefore approximately 4.0222 Da. This distinct mass difference allows for the clear differentiation of the internal standard from the unlabeled analyte in a mass spectrometer, ensuring precise and accurate quantification even in complex biological matrices.

Mass Spectrometry: Unveiling the Molecular Fingerprint

Mass spectrometry is the cornerstone technique for analyzing isotopically labeled compounds. While a specific experimental mass spectrum for this compound is not publicly available, its behavior can be confidently predicted based on the known mass spectrum of the unlabeled form and the principles of mass spectrometry.

For the unlabeled 5-Chloro-2-methoxybenzoic acid, a reported mass spectrum shows a molecular ion peak at m/z 185.1, corresponding to the deprotonated molecule [M-H]⁻, likely obtained through a soft ionization technique such as electrospray ionization (ESI)[4]. In a positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 187.0.

For the labeled analogue, this compound, the deprotonated molecule [M-H]⁻ would be observed at approximately m/z 189.0, and the protonated molecule [M+H]⁺ at m/z 191.0, reflecting the +4 Da mass shift.

The fragmentation pattern under harder ionization techniques like electron ionization (EI) can also be predicted. The primary fragmentation pathways for aromatic carboxylic acids typically involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH)[5].

Experimental Protocols: A Roadmap for Analysis

Acquiring high-quality mass spectrometry data necessitates a well-defined experimental protocol. The following outlines a general procedure for the analysis of 5-Chloro-2-methoxy-benzoic Acid and its labeled internal standard.

1. Sample Preparation:

Standard solutions of both the labeled and unlabeled compounds are prepared in a suitable solvent, such as methanol or acetonitrile, at known concentrations. For quantitative analysis, a calibration curve is constructed by spiking known amounts of the unlabeled analyte into the biological matrix of interest (e.g., plasma, urine) containing a fixed concentration of the labeled internal standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Chromatographic Separation: A reverse-phase C18 column is typically employed to separate the analyte and internal standard from matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to improve protonation, is used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is a common and effective technique for this type of molecule, typically operated in either positive or negative ion mode.

    • Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

    • Data Acquisition: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is employed. In MRM, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Visualizing the Workflow and Fragmentation

To further elucidate the experimental process and the molecular fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A Standard Solutions C Spiking A->C B Biological Matrix B->C D LC Separation C->D E ESI Source D->E F Mass Analyzer E->F G Quantification F->G

General experimental workflow for LC-MS analysis.

fragmentation_pathway M [M+H]⁺ m/z = 187.0 (Unlabeled) m/z = 191.0 (Labeled) F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 169.0 (Unlabeled) m/z = 173.0 (Labeled) M->F1 -H₂O F3 Loss of CH₃ [M+H-CH₃]⁺ m/z = 172.0 (Unlabeled) m/z = 175.0 (Labeled ¹²C, d₃) m/z = 174.0 (Labeled ¹³C, d₃) M->F3 -CH₃ F2 Loss of CO [M+H-H₂O-CO]⁺ m/z = 141.0 (Unlabeled) m/z = 145.0 (Labeled) F1->F2 -CO

Predicted fragmentation of 5-Chloro-2-methoxy-benzoic Acid.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of its unlabeled analogue. The well-defined mass shift of +4 Da, arising from the incorporation of one ¹³C and three deuterium atoms, ensures clear separation and detection in mass spectrometry. Understanding the principles of isotopic labeling, the expected mass spectral behavior, and the appropriate experimental protocols are crucial for leveraging this powerful analytical tool in drug development and research. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently employ and interpret data from studies involving this and similar isotopically labeled compounds.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope Labeled Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical role of stable isotope labeled (SIL) internal standards in modern bioanalysis. It offers a technical overview of their core principles, a comparative analysis of their performance against other standards, detailed experimental protocols for method validation, and a look into their application in pharmacokinetic and metabolic research.

Executive Summary

In the landscape of drug discovery and development, the accuracy and reliability of bioanalytical data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices introduces significant challenges, including matrix effects and variability in sample preparation, which can compromise data integrity.[2]

Stable isotope labeled internal standards (SIL-IS) have emerged as the "gold standard" for mitigating these challenges.[3] A SIL-IS is a version of the analyte where one or more atoms are replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same ionization suppression or enhancement, effectively normalizing variations and leading to superior accuracy and precision.[4][5] This guide will detail the principles of their application, provide quantitative evidence of their superiority, and offer practical protocols for their implementation in a regulated bioanalytical environment.

Core Principles of Stable Isotope Labeled Standards

The fundamental principle behind the use of a SIL-IS is isotope dilution mass spectrometry . A known quantity of the SIL-IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves similarly during every step of the analytical workflow, including extraction, derivatization, and ionization.[4]

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, variations introduced during the analytical process are cancelled out. This ratio is then used to determine the analyte's concentration from a calibration curve, ensuring highly reliable and reproducible results.[4]

Key Advantages of SIL-IS:

  • Correction for Matrix Effects: SIL-IS co-elute with the analyte, experiencing the same degree of ion suppression or enhancement from the biological matrix. This allows for effective normalization of the signal.[3][4][5]

  • Compensation for Recovery Variability: Any loss of analyte during sample extraction and processing is mirrored by a proportional loss of the SIL-IS, thus correcting for inconsistencies in recovery.[3]

  • Improved Accuracy and Precision: The use of SIL-IS has been shown to significantly improve the accuracy and precision of bioanalytical methods compared to structural analog internal standards.[3][6]

Quantitative Performance: SIL-IS vs. Structural Analogs

The selection of an appropriate internal standard is a critical decision in method development. While structural analogs—compounds with similar chemical structures to the analyte—are sometimes used, quantitative data overwhelmingly supports the superior performance of SIL-IS.[3][7]

ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISJustification
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3]SIL-IS more effectively compensates for matrix effects and recovery variations due to near-identical physicochemical properties.
Precision (%CV) Typically <10%[3]Can be >15%[3]Closer tracking of the analyte's behavior through the analytical process leads to significantly less variability.
Matrix Effect High compensation due to co-elution and identical ionization behavior.Partial compensation; differences in structure can lead to different retention times and ionization efficiencies.The closer the chemical and physical similarity to the analyte, the better the compensation for matrix-induced signal fluctuations.
Recovery Tracks analyte recovery very closely.Recovery can differ from the analyte due to structural differences.SIL-IS provides a more accurate correction for analyte loss during sample preparation.

Case Study: Comparative Analysis of Kahalalide F

A study on the anticancer drug Kahalalide F demonstrated a significant improvement in assay performance when switching from a structural analog internal standard to a SIL-IS.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Analog IS 96.88.6<0.0005 (significant deviation from 100%)
SIL-IS 100.37.60.5 (no significant deviation from 100%)

Data adapted from Stokvis E, et al. (2005).[7]

The results show that the use of the SIL-IS led to a statistically significant improvement in both the accuracy (bias closer to 100%) and precision (lower variance, p=0.02) of the method.[7]

Key Experimental Protocols for Method Validation

According to regulatory guidelines from bodies like the FDA and EMA, bioanalytical methods must be rigorously validated.[8] The use of a SIL-IS is a cornerstone of this validation. Here are protocols for key validation experiments.

Assessment of Matrix Effect (Post-Extraction Addition Method)

This experiment quantifies the extent of ion suppression or enhancement caused by the biological matrix.[1][5]

Objective: To determine if the biological matrix affects the ionization of the analyte and SIL-IS.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into a clean solvent (e.g., mobile phase) at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources (lots). After the final extraction step, spike the analyte and SIL-IS into the extracted matrix at the same low and high QC concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and SIL-IS into the blank matrix from the same six sources before extraction.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]

    • IS-Normalized Matrix Factor: Calculate this by dividing the MF of the analyte by the MF of the SIL-IS.

    • Recovery: Compare the analyte peak area in Set C to that in Set B.

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[9]

Stock Solution and Long-Term Stability

Objective: To evaluate the stability of the analyte and SIL-IS in stock solutions and in the biological matrix under intended storage conditions.

Methodology:

  • Stock Solution Stability: Prepare stock solutions of the analyte and SIL-IS. Analyze them immediately and after storage for a defined period at the intended temperature (e.g., 4°C or -20°C). Compare the response to a freshly prepared solution.

  • Long-Term Stability: Prepare QC samples in the biological matrix and store them at the intended long-term storage temperature (e.g., -80°C). Analyze these samples after various time points (e.g., 1, 3, 6 months) and compare the calculated concentrations against the nominal values.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

Visualizing Bioanalytical Workflows and Pathways

Diagrams are essential for visualizing complex processes in bioanalysis. The following have been generated using the DOT language to illustrate key workflows.

General Bioanalytical Workflow

Bioanalytical_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Spike with SIL-IS Sample->Spike Prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Prep LC 4. LC Separation Prep->LC MS 5. MS/MS Detection LC->MS Integration 6. Peak Integration (Analyte & SIL-IS) MS->Integration Ratio 7. Calculate Peak Area Ratio Integration->Ratio Quant 8. Quantitation (vs. Calibration Curve) Ratio->Quant Report 9. Final Concentration Report Quant->Report

Caption: A typical workflow for a quantitative bioanalytical assay using a SIL-IS.

Logic of SIL-IS in Correcting Matrix Effects

Matrix_Effect_Correction cluster_source Ion Source Analyte Analyte in Matrix Ionization Ionization Process Analyte->Ionization SIL_IS SIL-IS in Matrix SIL_IS->Ionization Matrix Co-eluting Matrix Components Matrix->Ionization Suppression/ Enhancement Detector MS Detector Ionization->Detector Affected Signals Result Analyte / SIL-IS Ratio (Corrected Signal) Detector->Result

Caption: How a SIL-IS co-elutes and experiences the same matrix effects as the analyte.

Stable Isotope Tracing in Metabolic Pathway Analysis

Stable isotope tracers are used to follow a metabolic substrate through downstream biochemical reactions, providing insights into the wiring of cellular metabolism.[6][10] For example, cells can be cultured with ¹³C-labeled glucose to trace the flow of carbon atoms through glycolysis and the TCA cycle.

Metabolic_Pathway cluster_input Labeled Substrate cluster_pathway Cellular Metabolism cluster_output LC-MS Analysis Glucose [U-13C]-Glucose Pyruvate [13C]-Pyruvate Glucose->Pyruvate Glycolysis Lactate [13C]-Lactate Pyruvate->Lactate AcetylCoA [13C]-Acetyl-CoA Pyruvate->AcetylCoA Analysis Detect & Quantify 13C-labeled Metabolites Pyruvate->Analysis Lactate->Analysis Citrate [13C]-Citrate AcetylCoA->Citrate TCA Cycle Malate [13C]-Malate Citrate->Malate ... Citrate->Analysis Malate->Analysis

Caption: Tracing [U-¹³C]-Glucose through central carbon metabolism via LC-MS.

Conclusion

Stable isotope labeled internal standards are indispensable tools in modern bioanalysis.[6] Their ability to accurately correct for analytical variability, particularly matrix effects and inconsistent recovery, makes them the unequivocal choice for high-stakes quantitative assays in drug development and clinical research.[3][6] While the initial investment may be higher than for structural analogs, the unparalleled data quality, robustness, and compliance with regulatory expectations provide long-term value, reducing the risk of failed batches and the need for costly re-analysis. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and defensible bioanalytical data, accelerating the journey from discovery to clinical application.

References

Methodological & Application

Application Note: High-Throughput Quantification of 5-Chloro-2-methoxybenzoic Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Chloro-2-methoxybenzoic acid in human plasma. The method utilizes 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple and rapid protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput analysis in research, clinical, and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

5-Chloro-2-methoxybenzoic acid is a compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic studies and other research applications. LC-MS/MS is the preferred analytical technique for such quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations during sample preparation and analysis, thereby ensuring the reliability of the quantitative data.

Experimental

Materials and Reagents
  • 5-Chloro-2-methoxybenzoic acid analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of 5-Chloro-2-methoxybenzoic acid and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to the desired concentrations for spiking into calibration standards and quality control (QC) samples.

Sample Preparation

A simple protein precipitation method is used for the extraction of 5-Chloro-2-methoxybenzoic acid from human plasma.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterValue
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined experimentally. A hypothetical example is provided below.
Dwell Time 100 ms
Collision Gas Argon

Hypothetical Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Chloro-2-methoxybenzoic acid185.0[To be determined][To be determined]
This compound189.0[To be determined][To be determined]

Note: The optimal MRM transitions and collision energies must be determined by infusing the individual standard solutions into the mass spectrometer.

Method Validation (Hypothetical Data)

The method would be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The following tables present a summary of hypothetical quantitative data.

Calibration Curve
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.058 ± 0.00498.7
100.115 ± 0.00899.1
500.592 ± 0.031101.3
1001.189 ± 0.065100.5
5005.971 ± 0.28799.8
100011.952 ± 0.55199.6

Linearity: The calibration curve is expected to be linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.

Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low QC3< 1585-115< 1585-115
Mid QC80< 1585-115< 1585-115
High QC800< 1585-115< 1585-115

LLOQ: Lower Limit of Quantification

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is_spike Add 20 µL IS Solution plasma->is_spike ppt Add 400 µL Acetonitrile is_spike->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute lcms Inject 5 µL into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant logical_relationship cluster_process Analytical Process cluster_output Output analyte 5-Chloro-2-methoxybenzoic Acid (Analyte) extraction Sample Preparation (Protein Precipitation) analyte->extraction is This compound (Internal Standard) is->extraction quantification Accurate Quantification is->quantification Correction for Variability chromatography LC Separation extraction->chromatography ionization ESI chromatography->ionization analyte_response Analyte Response ionization->analyte_response is_response IS Response ionization->is_response ratio Analyte/IS Ratio analyte_response->ratio is_response->ratio ratio->quantification

Application Notes and Protocols for Preparing 5-Chloro-2-methoxy-benzoic Acid-13C,d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxy-benzoic Acid-13C,d3 is a stable isotope-labeled internal standard (SIL-IS) for its unlabeled counterpart, 5-Chloro-2-methoxybenzoic acid. In quantitative analysis, particularly in chromatography and mass spectrometry-based methods, SIL-IS are crucial for correcting sample preparation variability and matrix effects, thereby ensuring accurate and precise quantification of the target analyte.[1][2] This document provides a detailed protocol for the preparation of stock solutions of this compound, intended for use by researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Users should handle this compound in accordance with good industrial hygiene and safety procedures.[3] The unlabeled form, 5-Chloro-2-methoxybenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][7]

  • Handling: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[4][6]

  • Storage of Solid Compound: Store the solid (neat) compound in a refrigerator (≤8°C), protected from moisture and light.[8][9]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound (solid form)

  • High-purity solvent (e.g., Methanol, Acetonitrile, Chloroform, or Dichloromethane)[8]

  • Analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated micropipettes

  • Amber glass vials with screw caps[9]

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a portion of the chosen solvent (e.g., approximately half the final volume) and gently swirl to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial with a tightly sealed cap to prevent solvent evaporation and protect from light.[9] Store the stock solution at -20°C for long-term stability.[9][10]

Data Presentation: Stock Solution Preparation Parameters

ParameterSpecification
AnalyteThis compound
FormOff-white solid[8]
Recommended SolventsMethanol, Acetonitrile, Chloroform, Dichloromethane[8]
Stock Solution Concentration1 mg/mL (example)
Weighing Accuracy± 0.01 mg or better
Volumetric FlaskClass A
Storage Temperature (Solid)Refrigerator (≤8°C)[8][9]
Storage Temperature (Solution)-20°C (Frozen)[9][10]
Storage ContainerAmber glass vial with a tightly sealed cap[9]

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution with a solvent compatible with the analytical mobile phase.[9] It is recommended to prepare working solutions fresh on the day of analysis.[9]

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_storage Storage Phase start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate 1. weigh Accurately Weigh Solid Compound equilibrate->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute 4. homogenize Homogenize Solution (Invert Flask) dilute->homogenize 5. transfer Transfer to Amber Vial homogenize->transfer 6. store Store at -20°C transfer->store 7. end End store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

References

Application Notes and Protocols for Quantitative Analysis Using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of analytes utilizing 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as an internal standard. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, therapeutic drug monitoring, and environmental analysis.

Introduction

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a stable isotope-labeled (SIL) internal standard designed for use in quantitative analysis by mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of one ¹³C atom and three deuterium (d₃) atoms results in a mass shift from its unlabeled counterpart, 5-Chloro-2-methoxybenzoic acid, allowing for precise and accurate quantification through isotope dilution techniques. The use of SIL internal standards is considered the gold standard in quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and improving method accuracy and precision.

While specific, detailed applications directly utilizing 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ are not extensively documented in publicly available literature, its structural similarity to its unlabeled form and other acidic compounds, such as the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and the oral hypoglycemic agent Glibenclamide (for which 5-chloro-2-methoxybenzoic acid is a synthetic precursor), suggests its suitability for their quantitative analysis.[2]

This document outlines a generalized yet detailed protocol for the development and validation of an LC-MS/MS method for the quantification of 5-Chloro-2-methoxybenzoic acid in a biological matrix, using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as the internal standard. This protocol can be adapted for other structurally related analytes.

Hypothetical Application: Quantification of 5-Chloro-2-methoxybenzoic Acid in Human Plasma

This section details a hypothetical LC-MS/MS method for the determination of 5-Chloro-2-methoxybenzoic acid in human plasma.

Scope and Principle

This method is intended for the quantitative determination of 5-Chloro-2-methoxybenzoic acid in human plasma using 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as an internal standard. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Analytes: 5-Chloro-2-methoxybenzoic acid (≥98% purity)

  • Internal Standard: 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (blank, from a certified vendor)

Instrumentation and Conditions
  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions (Hypothetical):

      • 5-Chloro-2-methoxybenzoic acid: Precursor Ion [M-H]⁻ → Product Ion

      • 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃: Precursor Ion [M-H]⁻ → Product Ion (with a mass shift corresponding to ¹³C and 3 x d)

Experimental Protocols
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-methoxybenzoic acid and 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Data Presentation: Method Validation Parameters (Hypothetical Data)

The following tables summarize the expected quantitative data from a method validation based on established guidelines.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1≤ 20≤ 20± 20
Low QC3≤ 15≤ 15± 15
Mid QC100≤ 15≤ 15± 15
High QC800≤ 15≤ 15± 15

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC395 - 10585 - 95
High QC80095 - 10585 - 95

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Spike with 10 µL 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ (IS) plasma->is_spike vortex1 Vortex is_spike->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of 5-Chloro-2-methoxybenzoic acid.

Signaling Pathway Visualization (Generic Example)

As no specific signaling pathway is directly associated with the analytical method itself, a generic signaling pathway is provided below as an example of the visualization capabilities. This could be adapted to illustrate the mechanism of action of an analyte being quantified, such as Glibenclamide.

G cluster_cell Pancreatic β-cell glibenclamide Glibenclamide sur1 SUR1 Subunit glibenclamide->sur1 binds kir62 Kir6.2 Channel sur1->kir62 closes depolarization Membrane Depolarization kir62->depolarization ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel activates ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin_release Insulin Release ca_influx->insulin_release

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of 5-Chloro-2-methoxy-benzoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of 5-Chloro-2-methoxy-benzoic acid in human plasma. The method utilizes a simple and efficient protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of its stable isotope-labeled internal standard, 5-Chloro-2-methoxy-benzoic Acid-13C,d3, ensures high accuracy and precision, compensating for potential matrix effects and variability during sample processing. This method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

5-Chloro-2-methoxy-benzoic acid is a small molecule of interest in pharmaceutical development. A reliable and validated bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data that demonstrates the method's adherence to regulatory guidelines. The challenges often associated with the analysis of acidic small molecules, such as poor retention and ionization suppression, are addressed through the described methodology.[1]

Experimental

Materials and Reagents
  • Analytes: 5-Chloro-2-methoxy-benzoic acid (≥99% purity), this compound (≥98% isotopic purity).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-methoxy-benzoic acid and its stable isotope-labeled internal standard (SIL-IS) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[2]

  • Aliquot 100 µL of human plasma samples (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL IS working solution to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions

Given the acidic nature of the analyte (predicted pKa of ~3.72) and moderate hydrophobicity (estimated LogP of ~2.37), a reversed-phase chromatographic method with an acidified mobile phase is optimal.[3] Detection will be performed in negative ion mode, which is generally more sensitive for carboxylic acids.

  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 30% B

    • Ramp to 95% B over 2.5 minutes

    • Hold at 95% B for 1 minute

    • Return to 30% B and equilibrate for 1.5 minutes

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
5-Chloro-2-methoxy-benzoic acid185.0141.0100
This compound189.0144.0100

Method Validation Summary

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[4][5]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.995.

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)
10.025
50.124
100.251
501.258
1002.515
2506.289
50012.575
100025.152
Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (3 runs) Mean Conc. ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ11.05 ± 0.098.6105.01.08 ± 0.1211.1108.0
LQC32.91 ± 0.186.297.02.98 ± 0.248.199.3
MQC8082.4 ± 3.54.3103.081.5 ± 5.16.3101.9
HQC800789.6 ± 25.33.298.7795.2 ± 38.24.899.4
Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels. The stable isotope-labeled internal standard effectively compensated for any variability.

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC392.598.2
HQC80094.1101.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Acetonitrile (300 µL) vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc_sep UHPLC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI-, MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Bioanalytical method workflow from sample preparation to data analysis.

Rationale for SIL-IS

G Analyte 5-Chloro-2-methoxy -benzoic acid IS 5-Chloro-2-methoxy -benzoic Acid-13C,d3 Analyte->IS  Similar Physicochemical Properties   SamplePrep Sample Prep (Extraction) Analyte->SamplePrep IS->SamplePrep Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization Chromatography->Ionization Result Accurate & Precise Quantification Ionization->Result

Caption: The SIL-IS mimics the analyte, correcting for process variations.

Conclusion

The described LC-MS/MS method for the quantification of 5-Chloro-2-methoxy-benzoic acid in human plasma is sensitive, specific, accurate, and precise. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, supporting drug development programs by providing reliable pharmacokinetic data.

References

Application Note and Protocol: Determining the Optimal Concentration of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

The precise and accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating variability arising from sample preparation, chromatographic separation, and matrix effects, thereby ensuring the reliability of quantitative results.[1][2][3][4] 5-Chloro-2-methoxy-benzoic Acid-13C,d3 is the deuterium and 13C labeled version of 5-Chloro-2-methoxybenzoic acid, making it an ideal internal standard for the quantification of its unlabeled counterpart.[5][6] An ideal internal standard should have physicochemical properties nearly identical to the analyte, co-elute during chromatography, and experience similar ionization effects.[7][8]

This application note provides a detailed protocol for determining the optimal concentration of this compound for use in quantitative LC-MS/MS assays. The selection of an appropriate and consistent concentration for the internal standard is a critical step in method development, directly impacting the accuracy, precision, and linearity of the assay.[3] While there are no rigid guidelines, a general approach is to select a concentration that falls within the mid-range of the calibration curve.[9]

Pre-requisites and Materials

2.1. Reagents and Chemicals

  • 5-Chloro-2-methoxy-benzoic Acid (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Control biological matrix (e.g., human plasma, rat urine)

2.2. Equipment

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Vortex mixer

Experimental Protocols

A systematic approach is required to determine the optimal concentration of the internal standard. This typically involves evaluating the performance of the assay at several different IS concentrations.

3.1. Preparation of Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Chloro-2-methoxy-benzoic Acid and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working solutions for both the analyte and the internal standard by serial dilution of the stock solutions with methanol or an appropriate solvent.

3.2. Experimental Workflow for Optimization

The following diagram illustrates the workflow for determining the optimal internal standard concentration.

workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Evaluation cluster_decision Decision prep_analyte Prepare Analyte Stock & Working Solutions prep_cal Prepare Calibration Curve Standards (e.g., 1-1000 ng/mL) prep_analyte->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_analyte->prep_qc prep_is Prepare IS Stock & Working Solutions spike_is Spike with Varying IS Concentrations (e.g., 25, 100, 500 ng/mL) prep_is->spike_is prep_cal->spike_is prep_qc->spike_is lcms_analysis LC-MS/MS Analysis spike_is->lcms_analysis eval_is_response Evaluate IS Response (Consistency, Intensity) lcms_analysis->eval_is_response eval_cal_curve Evaluate Calibration Curve (Linearity, R²) lcms_analysis->eval_cal_curve eval_qc Evaluate QC Samples (Accuracy, Precision) lcms_analysis->eval_qc select_optimal Select Optimal IS Concentration eval_is_response->select_optimal eval_cal_curve->select_optimal eval_qc->select_optimal

Caption: Workflow for optimizing internal standard concentration.

3.3. Protocol for Evaluating IS Concentrations

This protocol will test three different concentrations of this compound: 25 ng/mL, 100 ng/mL, and 500 ng/mL.

  • Prepare Calibration Standards: Spike the control biological matrix with the analyte to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare Quality Control (QC) Samples: Spike the control biological matrix with the analyte to prepare QC samples at three concentration levels:

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 750 ng/mL

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each calibration standard and QC sample into separate microcentrifuge tubes.

    • Prepare three sets of these samples.

    • To the first set, add 300 µL of acetonitrile containing 25 ng/mL of this compound.

    • To the second set, add 300 µL of acetonitrile containing 100 ng/mL of this compound.

    • To the third set, add 300 µL of acetonitrile containing 500 ng/mL of this compound.

    • Vortex each tube for 30 seconds.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to clean tubes for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method for 5-Chloro-2-methoxy-benzoic Acid. Monitor the mass transitions for both the analyte and the internal standard.

Data Presentation and Evaluation

The optimal concentration of the internal standard is determined by assessing several key parameters for each concentration tested.

4.1. Internal Standard Response Consistency

The peak area of the internal standard should be consistent across all samples, including calibration standards and QCs. Significant variation can indicate issues with sample preparation or matrix effects.

Table 1: Internal Standard Peak Area Response at Different Concentrations

SampleIS Peak Area (IS Conc. 25 ng/mL)IS Peak Area (IS Conc. 100 ng/mL)IS Peak Area (IS Conc. 500 ng/mL)
Blank000
Cal Standard 1 ng/mL251,3451,005,7805,025,670
Cal Standard 100 ng/mL249,876998,5434,998,765
Cal Standard 1000 ng/mL253,4561,012,3455,056,789
LQC250,1231,001,2345,012,345
MQC252,6781,008,9015,045,678
HQC248,901995,6784,987,654
%RSD 0.75% 0.68% 0.59%

4.2. Calibration Curve Linearity

Construct a calibration curve for each IS concentration by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. The curve should be linear with a correlation coefficient (R²) close to 1.000.

Table 2: Calibration Curve Performance

IS ConcentrationLinear Range (ng/mL)Regression Equation
25 ng/mL1 - 1000y = 0.045x + 0.0020.9985
100 ng/mL1 - 1000y = 0.011x + 0.0010.9996
500 ng/mL1 - 1000y = 0.002x + 0.0000.9991

4.3. Accuracy and Precision of QC Samples

The accuracy and precision of the QC samples are critical indicators of assay performance. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).

Table 3: Accuracy and Precision Data for QC Samples

IS Conc.QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
25 ng/mLLQC32.6889.312.5
MQC7579.5106.09.8
HQC750810.2108.011.2
100 ng/mLLQC32.9197.08.5
MQC7576.2101.66.2
HQC750742.599.07.1
500 ng/mLLQC33.25108.39.1
MQC7573.197.58.4
HQC750715.895.48.9

Interpretation and Conclusion

Based on the data presented:

  • IS Response: All three concentrations provided a consistent IS response with a low %RSD.

  • Linearity: The 100 ng/mL concentration yielded the highest R² value, indicating the best linearity over the tested concentration range.

  • Accuracy and Precision: The 100 ng/mL concentration provided the best overall accuracy and precision for all QC levels, with all values well within the acceptable limits.

Therefore, for this particular assay, a concentration of 100 ng/mL for this compound is determined to be optimal. This concentration provides a robust and reliable response that effectively normalizes the analyte signal, leading to excellent linearity, accuracy, and precision.

Signaling Pathway and Logical Relationships

The logical relationship for selecting the optimal internal standard concentration is depicted in the following diagram.

decision_pathway cluster_criteria Evaluation Criteria cluster_outcome Outcome linearity Linearity (R²) optimal_conc Optimal IS Concentration linearity->optimal_conc accuracy Accuracy (%) accuracy->optimal_conc precision Precision (%CV) precision->optimal_conc response IS Response Stability response->optimal_conc

Caption: Decision pathway for optimal IS concentration selection.

References

Application Notes and Protocols for Plasma Analysis of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation and analysis of 5-Chloro-2-methoxy-benzoic Acid from plasma samples. The use of a stable isotope-labeled internal standard, 5-Chloro-2-methoxy-benzoic Acid-13C,d3, is incorporated into these protocols to ensure high accuracy and precision in quantitative bioanalysis. The methods described herein are suitable for pharmacokinetic, toxicokinetic, and other drug development studies.

The selection of an appropriate sample preparation technique is critical for removing plasma proteins and other interfering matrix components to ensure reliable analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required limit of quantification, sample throughput, and the complexity of the plasma matrix.

Physicochemical Properties of 5-Chloro-2-methoxy-benzoic Acid

Understanding the physicochemical properties of the analyte is crucial for developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Note: Properties are for the unlabeled compound.

The Role of the Stable Isotope-Labeled Internal Standard

For accurate quantification in complex biological matrices like plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[3][4] this compound serves as an ideal internal standard for the analysis of 5-Chloro-2-methoxy-benzoic Acid.

Advantages of using a SIL-IS:

  • Compensates for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[5]

  • Corrects for Variability: It accounts for variations in sample preparation steps such as extraction recovery and sample volume.[3]

  • Improves Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method.[5]

During sample preparation, a known amount of this compound is added to each plasma sample before extraction. The ratio of the analyte peak area to the internal standard peak area is then used for quantification.

Experimental Protocols

The following are detailed protocols for three common sample preparation techniques. It is essential to validate the chosen method to ensure it meets the required performance characteristics for your specific application.[6]

Protocol 1: Protein Precipitation (PPT)

PPT is a simple and fast method suitable for high-throughput analysis.[2] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[2]

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Acetonitrile (ACN), ice-cold

  • 0.1% Formic acid in water

  • Centrifuge capable of reaching >10,000 x g

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:0.1% formic acid in water.

  • Vortex to mix and inject a suitable aliquot onto the LC-MS/MS system.

Quantitative Data (Representative for Acidic Drugs):

ParameterValue
Recovery> 80%[6]
Inter-day Precision (CV)< 15%
Intra-day Precision (CV)< 10%

Note: This data is representative for acidic drugs and should be confirmed through method validation for 5-Chloro-2-methoxy-benzoic Acid.

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis_prep Analysis Preparation plasma 100 µL Plasma is Add 10 µL Internal Standard plasma->is ppt Add 300 µL Ice-Cold ACN is->ppt vortex1 Vortex 1 min ppt->vortex1 centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in 100 µL dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT and can provide a cleaner extract.[8] It relies on the partitioning of the analyte between two immiscible liquid phases. For acidic compounds like 5-Chloro-2-methoxy-benzoic Acid, pH adjustment is critical for efficient extraction.[8]

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • 1 M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Evaporation system

Procedure:

  • To 100 µL of plasma sample in a glass tube, add 10 µL of the internal standard spiking solution.

  • Add 50 µL of 1 M HCl to acidify the sample to a pH of approximately 2-3. This protonates the acidic analyte, making it more soluble in the organic solvent.[9]

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:0.1% formic acid in water.

  • Vortex to mix and inject a suitable aliquot onto the LC-MS/MS system.

Quantitative Data (Representative for Acidic Drugs):

ParameterValue
Recovery> 85%
Inter-day Precision (CV)< 10%
Intra-day Precision (CV)< 5%

Note: This data is representative for acidic drugs and should be confirmed through method validation for 5-Chloro-2-methoxy-benzoic Acid.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation plasma 100 µL Plasma is Add 10 µL Internal Standard plasma->is acidify Add 50 µL 1M HCl (pH 2-3) is->acidify vortex1 Vortex acidify->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex 5 min add_mtbe->vortex2 centrifuge Centrifuge 4,000 x g, 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in 100 µL dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that can provide the cleanest extracts and allows for sample concentration.[10][11] For acidic compounds, a polymeric reversed-phase or a mixed-mode sorbent can be used.[9][12]

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Polymeric SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 5% Methanol in water

  • SPE manifold

  • Evaporation system

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.

    • Add 200 µL of 2% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the analyte is in its neutral form for retention on a reversed-phase sorbent.[9]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the SPE cartridge. Do not allow the cartridge to go dry.[13]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:0.1% formic acid in water.

    • Vortex to mix and inject a suitable aliquot onto the LC-MS/MS system.

Quantitative Data (Representative for Acidic Drugs):

ParameterValue
Recovery> 90%[9]
Inter-day Precision (CV)< 10%
Intra-day Precision (CV)< 5%

Note: This data is representative for acidic drugs and should be confirmed through method validation for 5-Chloro-2-methoxy-benzoic Acid.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation plasma 100 µL Plasma is Add 10 µL Internal Standard plasma->is acidify Add 200 µL 2% H₃PO₄ is->acidify vortex1 Vortex acidify->vortex1 condition Condition Cartridge (1 mL MeOH, 1 mL H₂O) vortex1->condition load Load Sample condition->load wash Wash with 1 mL 5% MeOH load->wash elute Elute with 1 mL MeOH wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in 100 µL dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the selective and sensitive quantification of 5-Chloro-2-methoxy-benzoic Acid and its internal standard.

Proposed LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.[14]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution from low to high organic content will likely be required to achieve good peak shape and separation from matrix components. A starting point could be 95% A, ramping to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended for the carboxylic acid group.

  • MRM Transitions: These need to be determined by infusing a standard solution of 5-Chloro-2-methoxy-benzoic Acid and its -13C,d3 labeled internal standard into the mass spectrometer to identify the precursor and product ions.

Conclusion

The protocols provided in these application notes offer a comprehensive guide for the sample preparation and analysis of 5-Chloro-2-methoxy-benzoic Acid in plasma. The choice of the most suitable method—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—will depend on the specific requirements of the study. For all methods, the use of the stable isotope-labeled internal standard, this compound, is strongly recommended to ensure the highest quality quantitative data. It is imperative that any method chosen be fully validated according to regulatory guidelines to demonstrate its reliability for the intended application.[6]

References

incorporating 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in a calibration curve

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantitative Analysis using an Isotope-Labeled Internal Standard: Incorporating 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in a Calibration Curve for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate and precise quantification of analytes in complex matrices is a critical requirement in drug development, clinical diagnostics, and research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.

To mitigate these issues, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[2][3] A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H (D), ¹⁵N).[2] Because SIL internal standards are chemically and structurally almost identical to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[4] This allows for reliable correction of experimental variations.[5]

This application note provides a detailed protocol for the use of this compound as an internal standard (IS) for the quantification of its non-labeled counterpart, 5-Chloro-2-methoxy-benzoic acid (the analyte). The protocol covers the preparation of calibration standards, outlines a general LC-MS/MS methodology, and details the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte's concentration.[6][7]

Experimental Protocol

Materials and Reagents
  • Analyte: 5-Chloro-2-methoxy-benzoic acid (CAS: 3438-16-2)

  • Internal Standard (IS): this compound (CAS: 1346600-36-9)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Equipment: Analytical balance, volumetric flasks (Class A), micropipettes, autosampler vials.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-Chloro-2-methoxy-benzoic acid.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This is the Analyte Primary Stock .

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Transfer the powder to a 1 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This is the IS Primary Stock .

  • Internal Standard Working Solution (1000 ng/mL):

    • Perform a serial dilution of the IS Primary Stock . For example, pipette 10 µL of the 1 mg/mL IS Primary Stock into a 10 mL volumetric flask and bring to volume with 50:50 (v/v) Methanol:Water. This creates a 1 µg/mL (1000 ng/mL) IS Working Solution .

Preparation of Calibration Curve Standards
  • Prepare an intermediate Analyte Working Stock (e.g., 10 µg/mL) by diluting the Analyte Primary Stock .

  • Perform serial dilutions of the Analyte Working Stock to prepare a series of calibration standards.

  • To each calibration standard, add a constant volume of the IS Working Solution to achieve a final, fixed concentration (e.g., 50 ng/mL).

Table 1: Example Preparation Scheme for Calibration Standards

Calibration LevelVolume of Analyte Working Stock (10 µg/mL)Volume of IS Working Solution (1000 ng/mL)Final Volume (with 50:50 MeOH:H₂O)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
Blank0 µL50 µL1000 µL050
CAL 11 µL50 µL1000 µL1050
CAL 22.5 µL50 µL1000 µL2550
CAL 35 µL50 µL1000 µL5050
CAL 410 µL50 µL1000 µL10050
CAL 525 µL50 µL1000 µL25050
CAL 650 µL50 µL1000 µL50050
CAL 7100 µL50 µL1000 µL100050
LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used. Benzoic acid derivatives are readily ionized in negative ESI mode.[8]

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Conditions
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionAnalyte: m/z 185.0 → 141.0 (Precursor [M-H]⁻ → Product) IS: m/z 189.0 → 145.0 (Precursor [M-H]⁻ → Product)
Dwell Time100 ms
Collision Energy (CE)Optimize for maximum signal
Source Temperature500 °C

Note: MRM transitions are predictive based on the structures (unlabeled mass ~186.01, labeled mass ~190.03) and must be empirically determined and optimized by infusing the individual compounds.

Data Analysis and Results

Calibration Curve Construction

After acquiring the data for all calibration standards, integrate the chromatographic peaks for both the analyte and the internal standard to obtain their respective peak areas.

  • Calculate the Peak Area Ratio for each calibration level using the formula: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)[9]

  • Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).[10]

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where 'y' is the peak area ratio, 'x' is the analyte concentration, 'm' is the slope, and 'b' is the y-intercept.

  • The goodness of fit should be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99 for bioanalytical methods.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected results from the analysis of the calibration standards prepared according to Table 1.

Table 3: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1021,5401,055,8000.0204
2554,2101,061,2000.0511
50107,9501,049,5000.1029
100218,3001,072,1000.2036
250535,5001,053,4000.5083
5001,082,1001,068,9001.0123
10002,150,4001,059,7002.0293
Linear Regression y = 0.0020x + 0.0005
R² Value 0.9998

Visualization of Workflow

The following diagram illustrates the complete workflow from the preparation of standards to the final construction of the calibration curve.

G cluster_prep 1. Stock & Standard Preparation cluster_cal Prepare Calibration Standards cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Curve Construction stock_analyte Prepare Analyte Stock Solution (1 mg/mL) cal1 CAL 1 stock_analyte->cal1 Serial Dilution stock_is Prepare Internal Standard Stock Solution (1 mg/mL) working_is Prepare IS Working Solution (e.g., 1000 ng/mL) stock_is->working_is working_is->cal1 Add Constant Amount cal2 CAL 2 working_is->cal2 cal_n ... CAL n working_is->cal_n cal1->cal2 cal2->cal_n lcms LC-MS/MS Analysis (MRM Mode) cal_n->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->ratio plot Plot: Ratio vs. Concentration ratio->plot regression Perform Linear Regression y = mx + b, R² plot->regression

Caption: Workflow for calibration curve construction using an internal standard.

Conclusion

This application note details a robust and reliable protocol for creating a calibration curve for the quantification of 5-Chloro-2-methoxy-benzoic acid using its stable isotope-labeled analog, this compound, as an internal standard. The internal standard method effectively compensates for variations in sample processing and instrumental analysis, leading to high accuracy and precision.[6] The described workflow, from standard preparation to data analysis, is a fundamental procedure for any laboratory performing quantitative analysis by LC-MS/MS and is applicable to a wide range of analytes beyond the example provided.

References

Application Notes and Protocols for 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Chloro-2-methoxy-benzoic Acid-13C,d3, a stable isotope-labeled compound, in a research setting. Its primary application is as an internal standard for quantitative analysis using mass spectrometry.

Application Note: Use as an Internal Standard in Quantitative Mass Spectrometry

This compound is an isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid, where one carbon atom is replaced with Carbon-13 (¹³C) and three hydrogen atoms on the methoxy group are replaced with deuterium (d3). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to accurately correct for variations that can occur during sample preparation and analysis.[1] These variations may include sample loss during extraction, matrix effects from complex biological samples, and fluctuations in instrument response. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same processing and analysis conditions as the unlabeled analyte of interest. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing more accurate and precise results.

Suppliers of this compound

For research purposes, this compound can be procured from various chemical suppliers. Below is a summary of some vendors that list this compound. It is advisable to contact the suppliers directly for current pricing and availability.

SupplierProduct NameCAS NumberUnlabeled CAS NumberAdditional Information
MyBioSourceThis compound1346600-36-93438-16-2Available in 2.5 mg and 5x2.5 mg pack sizes.[2]
LGC StandardsThis compound1346600-36-93438-16-2Offered as a certified reference material.[3]
Alfa ChemistryThis compoundNot specifiedNot specifiedFor experimental/research use only.[4]

Experimental Protocol: Quantification of 5-Chloro-2-methoxy-benzoic Acid in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 5-Chloro-2-methoxy-benzoic acid in a biological matrix (e.g., plasma) using its stable isotope-labeled internal standard.

1. Materials and Reagents:

  • 5-Chloro-2-methoxy-benzoic acid (analyte standard)

  • This compound (internal standard)

  • Blank biological matrix (e.g., human plasma)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Chloro-2-methoxy-benzoic acid in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions at different concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the biological matrix (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly.

  • Add 300 µL of the cold protein precipitation solvent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: A typical analytical flow rate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for a carboxylic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-Chloro-2-methoxy-benzoic acid: Determine the precursor ion ([M-H]⁻) and a suitable product ion.

      • This compound: Determine the precursor ion ([M-H]⁻, which will be higher in mass than the analyte) and a corresponding product ion.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration G->H I Calculate Peak Area Ratio (Analyte / Internal Standard) H->I J Quantification using Calibration Curve I->J

Caption: Workflow for quantitative analysis using an internal standard.

G Analyte Analyte Signal Variability Experimental Variability (e.g., Matrix Effects, Ion Suppression) Analyte->Variability IS Internal Standard Signal IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio Correction Concentration Accurate Concentration Ratio->Concentration

Caption: Correction of variability using an internal standard.

References

Custom Synthesis Options for 5-Chloro-2-methoxy-benzoic Acid-13C,d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the custom synthesis of 5-Chloro-2-methoxy-benzoic Acid-13C,d3. This isotopically labeled compound is a critical tool for a range of research applications, particularly in the fields of drug metabolism and pharmacokinetics.

Application Notes

Stable isotope-labeled compounds, such as this compound, are invaluable in modern research. The incorporation of heavy isotopes like carbon-13 (¹³C) and deuterium (d or ²H) allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts. This property is particularly useful in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

The primary application of this compound is as an internal standard for in vitro and in vivo studies.[1] When added to a biological sample at a known concentration, it co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. This allows for precise and accurate quantification of the unlabeled compound, correcting for variations in sample preparation, injection volume, and instrument response.

Key Applications Include:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: To accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of 5-Chloro-2-methoxy-benzoic acid or related therapeutic agents.[2][3]

  • Metabolite Identification: As a tracer to elucidate metabolic pathways.[2]

  • Bioavailability and Bioequivalence Studies: To compare different drug formulations.

  • Toxicology Studies: To understand the formation and fate of potentially toxic metabolites.[3]

The specific labeling pattern of this compound, with ¹³C at the carboxylic acid carbon and deuterium on the methoxy group, provides distinct mass shifts that are readily detectable by mass spectrometry, ensuring high sensitivity and specificity in complex biological matrices.

Custom Synthesis Overview

The custom synthesis of this compound involves a multi-step process that can be tailored to meet specific research needs regarding isotopic enrichment and chemical purity. A plausible and efficient synthetic strategy commences with a commercially available starting material, 5-chlorosalicylic acid, and introduces the isotopic labels in subsequent steps.

A logical workflow for the synthesis is depicted below:

G cluster_synthesis Synthetic Workflow A 5-Chlorosalicylic Acid B Protection of Carboxylic Acid (e.g., Esterification) A->B C Methylation of Phenolic Hydroxyl with ¹³C,d₃-Methyl Iodide B->C D Deprotection of Carboxylic Acid (Hydrolysis) C->D E Purification and Characterization D->E F 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ E->F

Caption: A generalized workflow for the custom synthesis of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound.

Protocol 1: Methylation of 5-Chlorosalicylic Acid with Deuterated Methyl Iodide (CD₃I)

This protocol outlines the introduction of the trideuterated methyl group. The carboxylic acid group of the starting material, 5-chlorosalicylic acid, is first protected as a methyl ester to prevent side reactions.

Materials:

  • 5-Chlorosalicylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Trideuteromethyl iodide (CD₃I, 99.5 atom % D)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification (Protection):

    • To a solution of 5-chlorosalicylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford methyl 5-chlorosalicylate.

  • O-Methylation with CD₃I:

    • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of methyl 5-chlorosalicylate (1 equivalent) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add trideuteromethyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 5-chloro-2-(methoxy-d₃)-benzoate.

Protocol 2: Introduction of ¹³C-Carboxyl Group and Final Product Synthesis

This protocol describes an alternative route where the ¹³C label is introduced at the carboxyl position. This would typically involve the preparation of a Grignard reagent from a suitable precursor followed by quenching with ¹³C-labeled carbon dioxide. A more straightforward approach for the final product involves the hydrolysis of the ester to the carboxylic acid, which in a custom synthesis setting, can be designed to incorporate the ¹³C label in the final step. For the purpose of this protocol, we will focus on the hydrolysis of the deuterated ester intermediate from Protocol 1, with the understanding that a custom synthesis could introduce the ¹³C at the carboxylate position via methods such as using ¹³CO₂.

Procedure (Hydrolysis):

  • Saponification:

    • Dissolve the methyl 5-chloro-2-(methoxy-d₃)-benzoate (1 equivalent) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (1:1 v/v).

    • Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2M hydrochloric acid.

    • A precipitate of 5-Chloro-2-(methoxy-d₃)-benzoic acid will form.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Chloro-2-(methoxy-d₃)-benzoic acid. The introduction of the ¹³C at the carboxyl group would be a modification of this general synthetic scheme, likely through a Grignard reaction with ¹³CO₂.

Data Presentation

The following table summarizes the expected quantitative data for the custom synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale of the synthesis.

StepProductTypical Yield (%)Chemical Purity (by HPLC/NMR) (%)Isotopic Enrichment (atom %)
Esterification of 5-Chlorosalicylic AcidMethyl 5-chlorosalicylate>95>98N/A
O-Methylation with CD₃IMethyl 5-chloro-2-(methoxy-d₃)-benzoate80-90>98>99 (D)
Hydrolysis and ¹³C-Labeling (conceptual)5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃85-95>99>99 (D), >99 (¹³C)

Visualization of Application

The following diagram illustrates the application of this compound as an internal standard in a typical drug metabolism study using LC-MS.

G cluster_workflow LC-MS Bioanalysis Workflow cluster_quant Quantification Principle A Biological Sample (e.g., Plasma, Urine) B Spike with Internal Standard (5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification D->E F Analyte (Unlabeled) H Ratio of Analyte Peak Area to Internal Standard Peak Area F->H G Internal Standard (Labeled) G->H I Concentration Determination via Calibration Curve H->I

Caption: Workflow for the use of an isotopically labeled internal standard in bioanalysis.

References

Troubleshooting & Optimization

troubleshooting low signal intensity of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low signal intensity, encountered during experiments with this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an isotopically labeled version of 5-Chloro-2-methoxy-benzoic acid.[1][2] It contains a stable carbon-13 (¹³C) isotope at the carboxylic acid position and three deuterium (d3) atoms on the methoxy group.[1][3] This labeling is useful for tracer studies in drug development and for quantitative analysis, often serving as an internal standard in mass spectrometry-based assays.[2]

Q2: Why are isotopic labels like ¹³C and deuterium used?

A2: Isotopic labels are incorporated into molecules to facilitate their detection and quantification in complex biological matrices.[4][5] The difference in mass due to the isotopes allows for differentiation from the endogenous (unlabeled) compound in mass spectrometry. In Nuclear Magnetic Resonance (NMR) spectroscopy, ¹³C labeling enhances the signal for that specific carbon atom.[4] Deuteration can simplify ¹H NMR spectra and can alter the relaxation properties of nearby nuclei.[5]

Q3: I am observing a low signal intensity for my compound in my analysis. What are the general potential causes?

A3: Low signal intensity for this compound can stem from several factors, including:

  • Sample Preparation Issues: Incorrect concentration, poor dissolution, or degradation of the compound.

  • Instrumental Parameters: Suboptimal settings on the NMR spectrometer or mass spectrometer.

  • Inherent Properties of the Molecule: The physicochemical properties of the compound might lead to poor ionization in mass spectrometry or unfavorable relaxation times in NMR.

  • Matrix Effects: Interference from other components in the sample matrix, leading to ion suppression in mass spectrometry.[6]

Troubleshooting Guide for Low Signal Intensity

This section provides a systematic approach to diagnosing and resolving low signal intensity issues when analyzing this compound.

Issue 1: Low Signal Intensity in NMR Spectroscopy

Possible Cause 1: Suboptimal Sample Preparation

  • Solution:

    • Concentration: Ensure the sample concentration is adequate for the experiment. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.[7]

    • Solvent: Use a high-quality deuterated solvent in which the compound is fully soluble.[7] Check for precipitation.

    • Degradation: Ensure the sample has not degraded. Store the compound under recommended conditions and prepare fresh solutions for analysis.

Possible Cause 2: Inefficient NMR Acquisition Parameters

  • Solution:

    • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.[7]

    • Relaxation Delay (d1): The carboxyl ¹³C atom can have a long relaxation time. Ensure the relaxation delay is sufficient (typically 1-2 times the longest T1) to allow for full relaxation between pulses.

    • Pulse Sequence: Utilize pulse sequences that can enhance the signal of quaternary carbons, such as those employing polarization transfer from protons (e.g., DEPT), although this is not applicable for the carboxyl carbon. For direct observation, a simple pulse-acquire sequence is common.

Possible Cause 3: Isotope-Specific Issues

  • Solution:

    • ¹³C-¹H Coupling: While the carboxyl carbon is not directly attached to a proton, long-range couplings can exist. Proton decoupling should be used to simplify the spectrum and enhance the signal.

    • Nuclear Overhauser Effect (NOE): Proton decoupling can also provide a beneficial NOE, which can increase the signal intensity of the ¹³C nucleus.

Issue 2: Low Signal Intensity in Mass Spectrometry (LC-MS/MS)

Possible Cause 1: Inefficient Ionization

  • Solution:

    • Ionization Mode: Carboxylic acids generally ionize well in negative ion mode electrospray ionization (ESI) to form the [M-H]⁻ ion.[8] However, it is advisable to test both positive and negative ionization modes. In positive mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.[8]

    • Mobile Phase pH: The pH of the mobile phase is critical. For negative ion mode, a slightly basic mobile phase (e.g., containing a small amount of ammonium acetate or formate) can enhance deprotonation. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is typically used.[6][8]

Possible Cause 2: Suboptimal Instrument Settings

  • Solution:

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage (or equivalent), and gas flows (nebulizing and drying gases).[8]

    • Fragmentation: If using MS/MS, ensure the collision energy is optimized to produce a stable and intense fragment ion. For carboxylic acids, a common loss is CO₂ (44 Da).[8][9]

Possible Cause 3: Matrix Effects

  • Solution:

    • Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6]

    • Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from co-eluting matrix components that may cause ion suppression.

    • Internal Standard: As you are using an isotopically labeled compound, it should co-elute with the unlabeled analyte and help to compensate for matrix effects.[6] Ensure the internal standard is added at a known and appropriate concentration.

Quantitative Data Summary

The following tables provide reference spectroscopic data for the unlabeled 5-Chloro-2-methoxy-benzoic acid, which can be used as a guide for setting up experiments and interpreting results for the labeled analogue.

Table 1: ¹³C NMR Chemical Shifts for 5-Chloro-2-methoxy-benzoic acid

Carbon AtomChemical Shift (ppm)
C=O~165-170
C-Cl~125-135
C-OCH₃~155-160
Aromatic CH~110-130
OCH₃~55-60

Note: Chemical shifts can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for substituted benzoic acids.[10][11][12]

Table 2: Mass Spectrometry Data for 5-Chloro-2-methoxy-benzoic acid

Ionm/z (Expected)Notes
[M-H]⁻185.0Primary ion in negative ESI.
[M+H]⁺187.0Primary ion in positive ESI.
Key FragmentsM-17 (loss of OH), M-45 (loss of COOH)Common fragments observed in mass spectra of aromatic acids.[13][14]

Note: For this compound, the expected mass will be shifted. The molecular weight of the labeled compound is approximately 190.60 g/mol .[2][3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weigh 5-10 mg of this compound into a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]

  • Vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube into the spectrometer for analysis.[7]

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
  • To 100 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard working solution (this compound).[6]

  • Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).[6]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a clean tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal Intensity cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting start Low Signal Intensity Observed check_sample Verify Sample Preparation (Concentration, Solubility, Integrity) start->check_sample check_nmr NMR Analysis check_sample->check_nmr For NMR check_ms MS Analysis check_sample->check_ms For MS nmr_params Optimize Acquisition Parameters (Scans, Relaxation Delay) check_nmr->nmr_params ms_ion Optimize Ionization (Mode, Mobile Phase pH) check_ms->ms_ion nmr_isotope Check Isotope-Specific Settings (Proton Decoupling) nmr_params->nmr_isotope nmr_success Signal Improved nmr_isotope->nmr_success ms_instrument Optimize Instrument Settings (Source, Collision Energy) ms_ion->ms_instrument ms_matrix Address Matrix Effects (Sample Cleanup, Chromatography) ms_instrument->ms_matrix ms_success Signal Improved ms_matrix->ms_success

Caption: A logical workflow for troubleshooting low signal intensity.

LCMS_Workflow General LC-MS/MS Experimental Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) separation LC Separation (Reverse Phase Column) sample_prep->separation ionization Ionization (Electrospray - ESI) separation->ionization detection Mass Detection (MS/MS) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: A standard workflow for LC-MS/MS analysis.

References

how to address variability in internal standard response with 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the internal standard (IS) response when using 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) internal standard.[1][2][3][4][5] It is structurally identical to the analyte, 5-Chloro-2-methoxy-benzoic acid, but is enriched with one Carbon-13 and three deuterium atoms. This mass difference allows it to be distinguished from the analyte by a mass spectrometer.[2][3][4][5] It is used in quantitative bioanalysis to compensate for variations during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects, thereby improving the accuracy and precision of the results.[6][7]

Q2: I'm observing high variability in my this compound response. What are the common causes?

A2: High variability in the internal standard response can stem from several sources. These include issues with sample preparation (e.g., inconsistent extraction recovery, pipetting errors), matrix effects (ion suppression or enhancement), problems with the LC-MS system (e.g., inconsistent injector performance, detector saturation), and the stability of the internal standard in the matrix or solutions.[6] It is also important to ensure that the internal standard is of high purity and has not degraded.

Q3: What are matrix effects and how can they affect my internal standard?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). While a SIL IS is designed to co-elute with the analyte and experience the same matrix effects, differential matrix effects can occur if there is a slight chromatographic shift between the analyte and the IS.[8] This can lead to the IS not accurately compensating for the variability in the analyte's response.

Q4: Can the deuterium labeling in this compound cause issues?

A4: While generally reliable, deuterium labeling can sometimes lead to a slight difference in retention time compared to the unlabeled analyte (isotopic effect).[9][10] If this shift is significant, the analyte and IS may elute in regions with different matrix effects, leading to poor tracking. However, since this compound is also labeled with 13C, this effect is often minimized compared to purely deuterated standards.[8]

Q5: What are the acceptable limits for internal standard response variability?

A5: While there are no universally mandated criteria, a common practice in regulated bioanalysis is to consider IS responses acceptable if they are within a certain percentage of the mean response of the calibration standards and quality controls in the same run. For stable isotope-labeled standards, a wider range may be acceptable compared to structural analogs.[7] Specific acceptance criteria should be established during method validation.[7]

Troubleshooting Guide

Variability in the internal standard response can be categorized as either sporadic (affecting individual samples) or systematic (affecting a group of samples or the entire run). The following guide provides a systematic approach to troubleshooting.

Diagram: Troubleshooting Internal Standard Variability

G cluster_0 Start cluster_1 Analysis of IS Response Pattern cluster_2 Sporadic Variability Investigation cluster_3 Systematic Variability Investigation start High IS Variability Observed pattern Analyze IS Response Pattern (Sporadic vs. Systematic) start->pattern sporadic Sporadic 'Flyers' (Individual Samples) pattern->sporadic Sporadic systematic Systematic Variability (Groups of Samples Differ) pattern->systematic Systematic one_off_errors Investigate One-Off Errors: - IS Spiking Error - Injection Volume Discrepancy - Extraction Inconsistency sporadic->one_off_errors reanalyze Re-prepare and Re-analyze Affected Sample(s) one_off_errors->reanalyze systematic_issues Investigate Systematic Issues: - Matrix Effects - IS Stability in Matrix - Co-eluting Interferences - Instrument Performance Drift systematic->systematic_issues remediate Remediate Systematic Issue: - Optimize Chromatography - Improve Sample Preparation - Dilute Samples systematic_issues->remediate G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation A Set A: Spiked Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS MF Calculate Matrix Factor (MF) LCMS->MF IS_MF Calculate IS-Normalized MF LCMS->IS_MF Recovery Calculate Recovery LCMS->Recovery

References

optimizing mass spectrometry parameters for 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Chloro-2-methoxy-benzoic Acid and its stable isotope-labeled internal standard, 5-Chloro-2-methoxy-benzoic Acid-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for 5-Chloro-2-methoxy-benzoic Acid and its -13C,d3 internal standard?

A1: The primary mass transitions (precursor ion → product ion) for 5-Chloro-2-methoxy-benzoic Acid and its internal standard (IS) are crucial for selective detection in complex matrices. The exact masses can be used to calculate the expected m/z values. The molecular weight of 5-Chloro-2-methoxy-benzoic acid is 186.59 g/mol .[1] For the labeled internal standard, the mass will be increased by the isotopic substitutions.

Based on the structure, common fragmentation pathways in negative ion mode would involve the loss of the methyl group or the carboxyl group. In positive ion mode, protonation of the molecule would be expected.

Table 1: Theoretical Mass Transitions

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Notes
5-Chloro-2-methoxy-benzoic AcidNegative185.0141.0Loss of CO2
5-Chloro-2-methoxy-benzoic AcidNegative185.0170.0Loss of CH3
This compoundNegative189.0145.0Loss of 13CO2
This compoundNegative189.0172.0Loss of CD3
5-Chloro-2-methoxy-benzoic AcidPositive187.0169.0Loss of H2O
5-Chloro-2-methoxy-benzoic AcidPositive187.0141.0Loss of H2O and CO
This compoundPositive191.0173.0Loss of H2O
This compoundPositive191.0145.0Loss of H2O and 13CO

Note: These are theoretical values and must be empirically optimized on your specific mass spectrometer.

Q2: Which ionization mode, positive or negative, is recommended for this compound?

A2: Given the presence of a carboxylic acid group, 5-Chloro-2-methoxy-benzoic Acid is expected to ionize well in negative electrospray ionization (ESI) mode by deprotonation to form the [M-H]⁻ ion. However, it is always advisable to test both positive and negative ionization modes during method development to determine which provides the best sensitivity and specificity for your particular sample matrix and LC conditions.

Q3: What are good starting points for collision energy (CE) and other MS parameters?

A3: Optimal collision energy is highly instrument-dependent. A good starting point is to perform a compound optimization or tuning experiment where the analyte is infused into the mass spectrometer, and the collision energy is ramped to find the value that produces the most stable and intense fragment ion signal.[2][3] If your instrument software has an automated optimization feature, it is highly recommended to use it. Lacking that, you can manually step through CE values (e.g., in 2-5 eV increments) to determine the optimum.

Table 2: Example Starting MS Parameters (Instrument Dependent)

ParameterTypical Starting Value
Ionization ModeNegative ESI
Capillary Voltage2.5 - 3.5 kV
Cone Voltage / Declustering Potential20 - 40 V (Optimize to minimize in-source fragmentation)
Desolvation Gas Flow800 - 1000 L/hr (Instrument Specific)
Desolvation Temperature350 - 500 °C (Instrument Specific)
Collision Energy (CE)10 - 30 eV (Requires optimization for each transition)

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal for the Analyte and/or Internal Standard

Q: I am not seeing any signal for my compound. What should I check first?

A:

  • Confirm Compound Integrity: Ensure your stock solutions of 5-Chloro-2-methoxy-benzoic Acid and its internal standard are correctly prepared and have not degraded.

  • Infusion Test: Directly infuse a standard solution into the mass spectrometer to bypass the LC system. This will confirm if the issue is with the MS or the chromatography.

  • Check Ionization Mode: Verify you are in the optimal ionization mode (likely negative ESI).

  • MS Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Source Conditions: Optimize source parameters like capillary voltage, gas flows, and temperatures. Inefficient desolvation can lead to poor signal.

Issue 2: High Background Noise or Interferences

Q: My chromatograms have high background noise, making integration difficult. How can I reduce it?

A:

  • LC Method Optimization: Improve chromatographic separation to resolve the analyte from matrix components. Consider adjusting the mobile phase composition, gradient profile, or trying a different column chemistry (e.g., a C18 column is a common starting point for non-polar compounds).[4]

  • Sample Preparation: Incorporate a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final portions of the chromatographic run when the analyte is not eluting, preventing salts and other non-volatile matrix components from entering the mass spectrometer.

  • Mass Transition Specificity: Ensure your selected precursor and product ions are specific to your analyte. If you observe interferences, try to find a more specific fragment ion, even if it is slightly less intense.

Issue 3: Poor Peak Shape

Q: My analyte peak is broad or tailing. What are the likely causes?

A:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds. For a carboxylic acid, a mobile phase pH well below its pKa (typically around 2-3) will keep it in its neutral form, leading to better retention and peak shape on a reverse-phase column. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is common practice.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination or Degradation: A contaminated guard column or analytical column can cause poor peak shape. Try flushing the column or replacing it if necessary.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Some columns are specifically designed to have low silanol activity to minimize these interactions.

Experimental Protocols

Protocol 1: Mass Spectrometer Tuning and Optimization

This protocol describes the general steps for optimizing the MS parameters for 5-Chloro-2-methoxy-benzoic Acid and its internal standard.

  • Prepare a Tuning Solution: Prepare a solution of the analyte and internal standard (e.g., 100 ng/mL) in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the tuning solution directly into the mass spectrometer using a syringe pump at a flow rate recommended by the instrument manufacturer (e.g., 5-20 µL/min).

  • Optimize Source Parameters:

    • Select the desired ionization mode (e.g., negative ESI).

    • While monitoring the precursor ion for the analyte, adjust the capillary voltage, cone voltage (or declustering potential), source temperature, and gas flows to maximize the signal intensity.

  • Optimize Fragmentation (MS/MS Parameters):

    • Select the precursor ion of interest in the first quadrupole (Q1).

    • Ramp the collision energy in the collision cell (Q2) and monitor the intensity of the resulting product ions in the third quadrupole (Q3).

    • Identify the most intense and stable product ions and the collision energy that produces them.

    • Repeat this process for at least two transitions for the analyte and two for the internal standard.

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms MS Optimization (Infusion) cluster_lc LC Method Development cluster_validation Method Validation prep_std Prepare Stock Solutions prep_sample Prepare Spiked Samples & QCs prep_std->prep_sample tune Tune & Calibrate MS gradient Gradient Optimization prep_sample->gradient ion_mode Select Ionization Mode (Positive/Negative) tune->ion_mode source_opt Optimize Source (Voltage, Gas, Temp) ion_mode->source_opt msms_opt Optimize MS/MS (CE, DP for each transition) source_opt->msms_opt col_select Column Selection (e.g., C18) msms_opt->col_select mob_phase Mobile Phase Selection (pH, Organic Modifier) col_select->mob_phase mob_phase->gradient validation Validate Method (Linearity, Accuracy, Precision) gradient->validation

Caption: Experimental workflow for LC-MS/MS method development.

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Minimizing Matrix Effects in Bioanalysis using 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in bioanalytical studies. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as an internal standard?

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1][2] Because it is nearly identical to the analyte in its physicochemical properties, it experiences similar levels of ion suppression or enhancement caused by the biological matrix.[2][3] This co-behavior allows it to effectively normalize variations, leading to more accurate and precise quantification of the target analyte.[1][2]

Q2: Can I use a structural analog internal standard instead of this compound?

While structural analog internal standards can be used, they are generally not as effective as a SIL-IS.[1] Structural analogs may have different extraction recoveries, and their chromatographic retention times and ionization efficiencies can vary from the analyte, meaning they may not accurately compensate for matrix effects.[1] The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis for its superior ability to correct for these variabilities.[2]

Q3: Why am I observing a slight shift in retention time between my analyte and this compound?

A slight retention time difference can sometimes be observed between a deuterated internal standard and the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[1] This effect is attributed to the change in lipophilicity when hydrogen is replaced with deuterium.[1] While this compound is also labeled with 13C, the presence of deuterium (d3) can sometimes lead to earlier elution on reversed-phase columns.[3] If this shift is significant, it could compromise the internal standard's ability to compensate for matrix effects that are highly localized in the chromatogram.[1]

Q4: Is it possible to completely eliminate matrix effects with this compound?

While this compound is highly effective at compensating for matrix effects, it may not completely eliminate them, especially in cases of severe ion suppression where the analyte signal is significantly reduced.[4] The goal is to ensure that the analyte-to-internal standard ratio remains constant, even if the absolute signal intensity of both compounds is suppressed or enhanced.[1] Therefore, it is crucial to still optimize sample preparation and chromatographic conditions to minimize the underlying matrix effect.[1][4]

Troubleshooting Guides

Problem: High Variability or Inaccuracy in Quality Control (QC) Samples

This is a common issue that can often be traced back to inconsistent matrix effects or problems with the internal standard.

  • Possible Cause 1: Poor Chromatographic Resolution

    • Solution: Optimize the LC gradient to ensure the analyte and this compound co-elute as closely as possible. Poor co-elution can lead to differential matrix effects.[1] Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to improve separation from interfering endogenous components.

  • Possible Cause 2: Inadequate Sample Cleanup

    • Solution: Enhance your sample preparation method. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove phospholipids and other matrix components that are known to cause ion suppression.[4]

  • Possible Cause 3: Internal Standard Instability

    • Solution: Verify the stability of this compound in your stock solutions and in the final extracted samples. Degradation of the internal standard will lead to inaccurate quantification.

Troubleshooting Workflow for QC Failures

start QC Sample Failure (High Variability / Inaccuracy) step1 Step 1: Verify IS & Analyte Co-elution - Overlay chromatograms - Is retention time difference minimal? start->step1 step2 Step 2: Evaluate Sample Cleanup - Assess matrix effect with post-extraction spike - Are phospholipids sufficiently removed? step1->step2 Yes step4 Step 4: Optimize Chromatography - Adjust gradient or change column step1->step4 No step3 Step 3: Check IS Stability - Analyze freshly prepared IS solution - Compare with aged solution step2->step3 Yes step5 Step 5: Implement Advanced Sample Prep - Use SPE or LLE step2->step5 No end QC Samples Pass step3->end Stable step4->step1 step5->step2

Caption: A stepwise approach to troubleshooting QC sample failures.

Experimental Protocols

Protocol for Evaluating Matrix Effects

This protocol uses the post-extraction spike method to quantitatively assess matrix effects.[4][5]

  • Sample Preparation:

    • Set 1 (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration.

    • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before performing the extraction procedure.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of Internal Standard

      • A value close to 1.0 indicates effective compensation by the internal standard.

    • Recovery (%): Recovery = (Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2) * 100

Signaling Pathway of Matrix Effect Compensation

A Biological Sample (Analyte + Matrix Components) B Add 5-Chloro-2-methoxy-benzoic Acid-13C,d3 (IS) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC Separation C->D E Ionization Source (ESI/APCI) D->E F Matrix Effect Occurs (Ion Suppression/Enhancement) E->F G Analyte and IS Signals are Equally Affected F->G H MS/MS Detection G->H I Calculate Analyte/IS Ratio H->I J Accurate Quantification I->J

Caption: How a SIL-IS compensates for matrix effects.

Data Presentation

The following tables present hypothetical data from a matrix effect evaluation for a new drug candidate, "Compound X," in human plasma using this compound as the internal standard.

Table 1: Peak Areas from Matrix Effect Experiment

Sample SetAnalyte (Compound X) Peak AreaIS (this compound) Peak AreaAnalyte/IS Ratio
Set 1 (Neat) 1,500,0001,800,0000.833
Set 2 (Post-Spike) 975,0001,170,0000.833
Set 3 (Pre-Spike) 897,0001,088,1000.824

Table 2: Calculated Matrix Effect and Recovery Data

ParameterValueInterpretation
Matrix Factor (Analyte) 0.65Indicates significant (35%) ion suppression for the analyte.
Matrix Factor (IS) 0.65Shows that the internal standard experiences the same degree of ion suppression.
IS-Normalized Matrix Factor 1.00Demonstrates that the internal standard perfectly compensates for the matrix effect.
Recovery 92.0%Indicates high and acceptable extraction efficiency.

References

Technical Support Center: Stability of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 when used as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is assessing the stability of this compound crucial in bioanalytical methods?

A1: Assessing the stability of your internal standard (IS), this compound, is a critical component of bioanalytical method validation.[1] The fundamental assumption is that the IS behaves identically to the analyte during sample preparation, extraction, and analysis, thus compensating for any variability.[2][3] If the IS is unstable and degrades during sample handling, storage, or analysis, the analyte-to-IS ratio will be inaccurate, leading to unreliable quantification of the target analyte.[2]

Q2: What are the common types of stability assessments that should be performed for this internal standard?

A2: Comprehensive stability testing should cover all conditions the samples might encounter from collection to analysis. Key assessments include:

  • Freeze-Thaw Stability: Evaluates the stability after repeated freezing and thawing cycles.[4][5][6]

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics the sample preparation and handling time.

  • Long-Term Stability: Determines stability under prolonged storage conditions, typically at -20°C or -80°C.[7]

  • Stock Solution Stability: Confirms the stability of the internal standard in its stock solution at room temperature and refrigerated conditions.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

Q3: What factors can influence the stability of this compound in biological matrices?

A3: Several factors can impact the stability of the internal standard:

  • Enzymatic Degradation: Biological matrices like plasma, serum, and liver microsomes contain enzymes that can metabolize the compound.

  • pH: The pH of the matrix can affect the chemical stability of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation.[4][5][6]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[8][9]

  • Matrix Composition: The complexity of the biological matrix can influence stability.[10][11][12]

Q4: Are there any specific stability concerns related to the structure of this compound?

A4: The structure suggests potential areas of metabolic activity. The methoxy group can be a target for O-demethylation by cytochrome P450 enzymes, particularly in liver microsomes. The aromatic ring can also be a site for hydroxylation. While the chloro- substitution can sometimes hinder metabolism, it is still a potential site for enzymatic attack.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Drifting or inconsistent internal standard (IS) response across a batch. 1. Inconsistent sample processing: Errors in pipetting the IS, variations in extraction efficiency.[2] 2. IS instability: Degradation during sample preparation (bench-top instability).1. Review and retrain on sample preparation procedures. Ensure consistent timing and technique for each sample. 2. Perform a short-term stability test under the exact conditions of your sample preparation workflow. If instability is confirmed, minimize the time samples spend at room temperature or consider adding stabilizers.
Low IS response in all samples, including quality controls (QCs). 1. Error in IS stock solution concentration: The stock solution may be less concentrated than intended. 2. Systematic error in IS addition: A consistent error in adding the IS to all samples. 3. Significant matrix effects: Ion suppression affecting the IS.[13]1. Prepare a fresh IS stock solution and re-verify its concentration. 2. Calibrate and verify the pipette used for IS addition. 3. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Optimize sample cleanup or chromatographic separation to mitigate suppression.
High variability in IS response between different lots of biological matrix. Matrix-dependent instability or matrix effects: Different lots of plasma or serum can have varying enzyme activities or endogenous components that affect IS stability or ionization.[10]1. Perform stability and matrix effect experiments using multiple lots of the biological matrix to assess the variability. 2. If significant lot-to-lot differences are observed, consider a more robust sample preparation method or normalization strategy.
IS peak shape is poor (e.g., tailing, fronting, or splitting). 1. Column contamination or degradation: Buildup of matrix components on the analytical column.[14] 2. Inappropriate injection solvent: The solvent in which the final extract is dissolved may be too strong, causing peak distortion. 3. Co-elution with an interfering substance. 1. Implement a column washing step between injections or use a guard column.[15] If the problem persists, replace the analytical column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the chromatographic method to improve the resolution between the IS and the interfering peak.

Quantitative Data Summary

The following tables present illustrative stability data for a compound like this compound. This data is representative of typical acceptance criteria in regulated bioanalysis and should be confirmed by experimental validation for the specific analytical method.

Table 1: Freeze-Thaw and Short-Term Stability in Human Plasma

Stability TestStorage ConditionConcentration (ng/mL)Mean Recovery (%)%CV
Freeze-Thaw (3 cycles) -20°C to Room Temp5098.52.1
50099.21.8
Short-Term (Bench-Top) Room Temperature (6 hours)5097.93.5
50098.82.7

Table 2: Long-Term Stability in Human Plasma at -80°C

Storage DurationConcentration (ng/mL)Mean Recovery (%)%CV
1 Month 50101.24.2
50099.73.1
3 Months 5098.95.5
500100.54.8
6 Months 5096.56.1
50098.25.3

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high concentrations. Aliquot these samples into multiple tubes.

  • Baseline Analysis: Analyze a set of freshly prepared samples (n=3 for each concentration) to establish the baseline concentration.

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Once fully thawed, refreeze them for another 12 hours. Repeat this cycle for the desired number of iterations (typically three).[5]

  • Sample Analysis: After the final thaw, process and analyze the samples (n=3 for each concentration and cycle).

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The mean concentration should be within ±15% of the baseline, with a coefficient of variation (%CV) of ≤15%.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation start Start: Spike Biological Matrix with IS aliquot Aliquot Samples start->aliquot baseline Baseline Analysis (T=0) aliquot->baseline ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle st_stability Short-Term (Bench-Top) Stability aliquot->st_stability lt_stability Long-Term Storage aliquot->lt_stability extraction Sample Extraction baseline->extraction ft_cycle->extraction st_stability->extraction lt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms calc Calculate Mean Recovery & %CV lcms->calc compare Compare to Acceptance Criteria (±15%) calc->compare end end compare->end End: Stability Assessment Complete

Workflow for assessing internal standard stability.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation parent 5-Chloro-2-methoxy- benzoic Acid-13C,d3 demethylation O-Demethylation parent->demethylation CYP450 Enzymes hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 Enzymes metabolite1 5-Chloro-2-hydroxy- benzoic Acid demethylation->metabolite1 metabolite2 Hydroxy-chloro-methoxy- benzoic Acid hydroxylation->metabolite2 glucuronidation Glucuronidation (UGT) metabolite1->glucuronidation sulfation Sulfation (SULT) metabolite2->sulfation conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 conjugate2 Sulfate Conjugate sulfation->conjugate2 excretion excretion conjugate1->excretion Excretion (Urine/Bile) conjugate2->excretion Excretion (Urine/Bile)

Postulated metabolic pathway for the parent compound.

References

Technical Support Center: Chromatography and Peak Shape Optimization for 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Chloro-2-methoxy-benzoic Acid-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve superior peak shape and analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak shape (tailing or fronting) for acidic compounds like this compound in reversed-phase HPLC?

A1: The most common reason for poor peak shape, particularly peak tailing, for acidic analytes is secondary interactions between the ionized form of the compound and residual silanol groups on the surface of silica-based stationary phases.[1] When the mobile phase pH is close to or above the pKa of the benzoic acid derivative, the compound becomes deprotonated (negatively charged). These anionic molecules can then interact with the slightly acidic and polar silanol groups on the column packing material, leading to a secondary retention mechanism that causes peak tailing.[1] Peak fronting is less common for acidic compounds but can occur due to column overload or if the sample is dissolved in a solvent significantly stronger than the mobile phase.

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For acidic compounds like this compound, a lower mobile phase pH will suppress the ionization of the carboxylic acid group. This makes the molecule more neutral and hydrophobic, leading to increased retention on a reversed-phase column and significantly improved peak symmetry.[1] It is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form.[1]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A reversed-phase column, such as a C18 or C8, is the most suitable choice for analyzing this compound.[2] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica-based column. End-capping is a process that covers most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions with the acidic analyte.

Q4: I am using this compound as an internal standard. Are there any specific chromatographic behaviors of isotopically labeled compounds I should be aware of?

A4: Yes, isotopically labeled compounds, particularly those labeled with deuterium (d3), can sometimes exhibit slightly different chromatographic behavior compared to their unlabeled counterparts. This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds may have slightly shorter retention times than the non-deuterated analyte. While this difference is usually small, it is important to be aware of it, especially when striving for baseline resolution between the analyte and the internal standard is not the goal, but rather co-elution with correction via mass spectrometry. For quantitative analysis using mass spectrometry, this slight shift is generally not an issue as the different masses are monitored.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Peak Tailing
  • Symptom: The peak for this compound has an asymmetrical shape with a pronounced "tail" on the right side.

  • Root Cause & Solution:

Potential Cause Troubleshooting Action
Inappropriate Mobile Phase pH The mobile phase pH is likely too high, causing the analyte to be in its ionized form. Action: Lower the mobile phase pH to 2.5-3.0 using an appropriate buffer like formic acid or phosphoric acid to ensure the analyte is in its neutral, protonated state.[1][3]
Secondary Silanol Interactions Residual silanol groups on the column packing are interacting with the ionized analyte. Action: Use a high-purity, end-capped C18 column. If peak tailing persists, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be mindful that TEA can suppress MS signal.
Column Overload Injecting too much sample can lead to peak distortion. Action: Reduce the injection volume or dilute the sample and reinject.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
Issue 2: Poor Resolution or Peak Overlap
  • Symptom: The peak for this compound is not well separated from other components in the sample.

  • Root Cause & Solution:

Potential Cause Troubleshooting Action
Suboptimal Mobile Phase Composition The organic solvent percentage may not be optimal for separation. Action: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention and may improve the separation of early-eluting peaks.[3]
Inadequate Column Efficiency The column may be old or contaminated, leading to broader peaks and reduced resolution. Action: First, try flushing the column with a strong solvent. If performance does not improve, replace the column with a new one of the same type.
Issue 3: Low Sensitivity or Small Peak Area
  • Symptom: The peak for this compound is very small or not detectable.

  • Root Cause & Solution:

Potential Cause Troubleshooting Action
Poor Sample Recovery During Preparation The analyte may be lost during the sample extraction process. Action: Optimize the sample preparation method. For extraction from biological matrices like plasma, consider protein precipitation followed by solid-phase extraction (SPE). Ensure the pH of the sample is adjusted to maintain the analyte in its neutral form for better extraction efficiency.
Suboptimal Detector Wavelength The UV detector may not be set at the optimal wavelength for the analyte. Action: Determine the UV absorbance maximum (λmax) of this compound and set the detector to this wavelength.
Analyte Degradation The compound may be unstable in the sample solvent or under the storage conditions. Action: Ensure the sample is stored properly (e.g., protected from light, at a low temperature) and analyze it as soon as possible after preparation. Adjusting the pH of the sample solvent can also improve stability.

Data Presentation: Impact of Mobile Phase pH and Acetonitrile Concentration

The following tables summarize the expected quantitative effects of adjusting the mobile phase pH and organic solvent concentration on the retention time and peak asymmetry of a benzoic acid derivative.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
4.53.51.8
6.51.22.5

Data is illustrative and based on typical behavior of benzoic acid derivatives on a C18 column. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Acetonitrile Concentration on Retention Time and Peak Asymmetry (at pH 2.8)

Acetonitrile (%)Retention Time (min)Peak Asymmetry (As)
30%12.51.2
40%7.81.1
50%4.21.1

Data is illustrative and based on typical behavior of benzoic acid derivatives on a C18 column. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

Materials:

  • Human plasma sample containing this compound

  • Internal Standard working solution

  • 1% Formic acid in water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa)[4]

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of the plasma sample, add 50 µL of the internal standard working solution. Add 500 µL of 1% formic acid to acidify the sample and precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 1.5-2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Buffer check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column Being Used? check_ph->check_column Yes adjust_ph->check_column replace_column Switch to a High-Purity, End-Capped C18 Column check_column->replace_column No check_load Is Sample Concentration and Injection Volume Optimized? check_column->check_load Yes replace_column->check_load reduce_load Reduce Sample Concentration or Injection Volume check_load->reduce_load No check_ecv Is Extra-Column Volume Minimized? check_load->check_ecv Yes reduce_load->check_ecv optimize_tubing Use Shorter, Narrower Bore Tubing check_ecv->optimize_tubing No end Symmetrical Peak Achieved check_ecv->end Yes optimize_tubing->end

Caption: A troubleshooting workflow for addressing peak tailing issues.

Proposed Biotransformation Pathway of a Chloro-Methoxy-Benzoic Acid Derivative

The biotransformation of 5-Chloro-2-methoxy-benzoic Acid is expected to follow similar pathways to the structurally related herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid).

G parent This compound demethylation O-Demethylation (Phase I) parent->demethylation metabolite1 5-Chloro-2-hydroxy-benzoic Acid demethylation->metabolite1 conjugation Glucuronide or Glycine Conjugation (Phase II) metabolite1->conjugation metabolite2 Conjugated Metabolite conjugation->metabolite2 excretion Excretion metabolite2->excretion

Caption: A proposed metabolic pathway for 5-Chloro-2-methoxy-benzoic Acid.

References

best practices for storage and handling of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 5-Chloro-2-methoxy-benzoic Acid-13C,d3 to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a dry, cool, and well-ventilated area.[1][2] The container should be kept tightly closed when not in use.[1][2][3] Room temperature storage in a sealed, dry environment is generally recommended.[4]

Q2: What type of container should I use to store the compound?

A2: It is crucial to store the compound in the original, tightly sealed container provided by the supplier. If transferring is necessary, use a container that can be securely sealed to protect it from moisture and air.

Q3: Are there any specific atmospheric conditions required for storage (e.g., inert gas)?

A3: While the Safety Data Sheets (SDS) do not explicitly require storage under an inert atmosphere, keeping the container tightly sealed is essential to minimize contact with air and moisture.[1][2][3] For long-term storage or for very sensitive applications, storing under an inert gas like argon or nitrogen can provide additional protection against potential oxidative degradation.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from its typical white to off-white appearance or a change in its physical form from a crystalline powder.[2][4] Any unexpected analytical results, such as the appearance of new peaks in NMR or chromatography, could also indicate degradation.

Q5: What substances are incompatible with this compound?

A5: The compound should not be stored with or exposed to strong bases or strong oxidizing agents.[1] Contact with these substances can lead to chemical reactions that degrade the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Degradation of the compound due to improper storage or handling.- Review storage conditions to ensure they meet the recommended guidelines (cool, dry, tightly sealed).- Verify that the compound was not exposed to incompatible materials (strong bases, strong oxidizing agents).- Use a fresh sample from a properly stored container for subsequent experiments.
Change in physical appearance (e.g., color, texture) Absorption of moisture or chemical degradation.- Discard the material as it may be compromised.- Ensure containers are always tightly sealed after use.- Store the compound in a desiccator if working in a humid environment.
Poor solubility in recommended solvents Potential degradation or presence of impurities.- Confirm the correct solvent is being used.- If solubility issues persist with a fresh sample, contact the supplier for technical support.

Experimental Protocols

Currently, specific experimental protocols for the stability testing of this compound are not publicly available. General stability testing protocols would involve subjecting the compound to various stress conditions (e.g., elevated temperature, humidity, light exposure) and analyzing samples at set time points using validated analytical methods like HPLC or LC-MS to monitor for degradation products.

Mandatory Visualization

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal storage_conditions Store in a Cool, Dry, Well-Ventilated Area ppe Wear Appropriate PPE (Gloves, Goggles) storage_conditions->ppe Before Use container Keep Container Tightly Closed container->ppe ventilation Use in a Well-Ventilated Area or Fume Hood ppe->ventilation weighing Weigh and Handle Promptly ventilation->weighing avoid_incompatible Avoid Contact with Strong Bases & Oxidizers weighing->avoid_incompatible dissolution Dissolve in Appropriate Solvent avoid_incompatible->dissolution analysis Perform Experiment/ Analysis dissolution->analysis reseal Tightly Reseal Container analysis->reseal After Use dispose Dispose of Waste Properly reseal->dispose

Caption: Experimental workflow for handling this compound.

References

identifying and resolving poor extraction recovery of 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to the poor extraction recovery of 5-Chloro-2-methoxy-benzoic Acid-13C,d3.

Troubleshooting Poor Extraction Recovery

Low or inconsistent recovery of this compound can arise from several factors during sample preparation. This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.

Step 1: Initial Assessment and Workflow Review

Before making significant changes to your protocol, it's essential to review your current experimental workflow. This diagram illustrates a typical extraction process and highlights key areas for investigation.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_troubleshooting Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with 5-Chloro-2-methoxy-benzoic Acid-13C,d3 Sample->Spike Homogenize Homogenize/ Vortex Spike->Homogenize pH_Adjust pH Adjustment (Acidification) Homogenize->pH_Adjust LLE Liquid-Liquid Extraction (LLE) pH_Adjust->LLE Option 1 SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Option 2 Evaporate Evaporation/ Reconstitution LLE->Evaporate SPE->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis ts_pH Incorrect pH ts_pH->pH_Adjust ts_Solvent Suboptimal Solvent/Sorbent ts_Solvent->LLE ts_Solvent->SPE ts_Matrix Matrix Effects ts_Matrix->Sample ts_Technique Technique Errors ts_Technique->LLE ts_Technique->SPE ts_Technique->Evaporate

Figure 1. General workflow for the extraction of this compound, highlighting key troubleshooting points.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

General Questions

Q1: What are the key chemical properties of 5-Chloro-2-methoxy-benzoic Acid that influence its extraction?

A1: 5-Chloro-2-methoxy-benzoic acid is a carboxylic acid. Its extraction behavior is primarily governed by its acidity (pKa) and solubility. The predicted pKa for a similar compound, 5-Chloro-2-[(2-methoxyphenyl)methoxy]benzoic acid, is approximately 3.08.[1] This indicates that to ensure the compound is in its neutral (protonated) form, the pH of the sample solution should be adjusted to be at least 1.5 to 2 pH units below the pKa. In its neutral form, the compound is more soluble in organic solvents and will readily partition out of the aqueous phase.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q2: I am experiencing low recovery with my LLE protocol. What is the most likely cause?

A2: The most common reason for poor recovery of an acidic compound like 5-Chloro-2-methoxy-benzoic Acid during LLE is improper pH of the aqueous sample.[2][3]

  • Problem: If the pH of the sample is near or above the pKa, the carboxylic acid will be deprotonated, forming a negatively charged carboxylate ion. This ionic form is highly soluble in the aqueous phase and will not partition efficiently into the organic extraction solvent.[2]

  • Solution: Adjust the pH of your sample to approximately 1-2. This ensures the complete protonation of the benzoic acid, making it more hydrophobic and readily extractable into an organic solvent. Use a strong acid like hydrochloric acid (HCl) for this adjustment.[4][5]

Q3: Which organic solvent should I use for LLE?

  • Recommendation: Start with a moderately polar, water-immiscible solvent. Good choices include:

    • Ethyl acetate

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

  • Troubleshooting: If you suspect your current solvent is not effective, try a different one from the list. Sometimes, a mixture of solvents can improve recovery. For benzoic acid and its derivatives, solvents like diethyl ether, ethyl acetate, and dichloromethane have been shown to be effective.[3][5][6]

Q4: I am observing an emulsion at the interface of the aqueous and organic layers. How can I resolve this?

A4: Emulsion formation is a common issue in LLE, especially with complex biological matrices.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Centrifugation: If the emulsion persists, centrifuging the sample can help to separate the layers.

    • Filtration: Passing the mixture through a bed of glass wool or a phase separator paper can also be effective.

Solid-Phase Extraction (SPE) Troubleshooting

Q5: My recovery using an SPE cartridge is low. Where should I start troubleshooting?

A5: Low recovery in SPE can be due to several factors. A systematic approach is necessary to pinpoint the issue.

  • Troubleshooting Steps:

    • Analyte Breakthrough during Loading: The analyte may not be retained on the sorbent. This can happen if the sorbent is not appropriate for the analyte, the sample pH is incorrect, or the loading flow rate is too fast.

    • Premature Elution during Washing: The wash solvent might be too strong, causing the analyte to be washed away before the elution step.

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

The following diagram outlines a logical flow for troubleshooting low SPE recovery.

Start Low SPE Recovery Observed Check_Loading Analyze Loading Effluent for Analyte Start->Check_Loading Check_Wash Analyze Wash Effluent for Analyte Check_Loading->Check_Wash Analyte Not in Loading Effluent Solvent_Affinity High Analyte Affinity for Loading Solvent Check_Loading->Solvent_Affinity Analyte Found in Loading Effluent pH_Issue_Load Incorrect Sample pH (Analyte is Charged) Check_Loading->pH_Issue_Load Analyte Found in Loading Effluent Sorbent_Issue Incorrect Sorbent Type or Insufficient Capacity Check_Loading->Sorbent_Issue Analyte Found in Loading Effluent Flow_Rate_Load Loading Flow Rate Too High Check_Loading->Flow_Rate_Load Analyte Found in Loading Effluent Check_Elution Analyte Retained on Sorbent after Elution? Check_Wash->Check_Elution Analyte Not in Wash Effluent Wash_Solvent_Strong Wash Solvent is Too Strong Check_Wash->Wash_Solvent_Strong Analyte Found in Wash Effluent Elution_Solvent_Weak Elution Solvent is Too Weak Check_Elution->Elution_Solvent_Weak Yes Elution_Volume_Low Insufficient Elution Solvent Volume Check_Elution->Elution_Volume_Low Yes Sol_Dilute Dilute Sample with Weaker Solvent Solvent_Affinity->Sol_Dilute Sol_pH Adjust Sample pH to ~2 pH_Issue_Load->Sol_pH Sol_Sorbent Select Appropriate Sorbent (e.g., Polymeric, Mixed-Mode) Sorbent_Issue->Sol_Sorbent Sol_Flow_Load Decrease Loading Flow Rate Flow_Rate_Load->Sol_Flow_Load Sol_Wash Use Weaker Wash Solvent Wash_Solvent_Strong->Sol_Wash Sol_Elution_Solvent Use Stronger Elution Solvent Elution_Solvent_Weak->Sol_Elution_Solvent Sol_Elution_Volume Increase Elution Solvent Volume Elution_Volume_Low->Sol_Elution_Volume

Figure 2. A troubleshooting decision tree for low recovery in Solid-Phase Extraction (SPE).

Q6: What type of SPE sorbent is recommended for 5-Chloro-2-methoxy-benzoic Acid?

A6: For acidic compounds, several types of sorbents can be effective.

  • Polymeric Sorbents: These are often a good first choice. Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X are versatile and can retain a wide range of compounds.[7][8][9] They are also stable across a wide pH range.

  • Mixed-Mode Sorbents: These sorbents have both reversed-phase and ion-exchange properties. A mixed-mode sorbent with anion exchange characteristics (e.g., Oasis MAX or WAX) can be very effective for retaining acidic compounds.

  • Reversed-Phase Silica-Based Sorbents: Traditional C18 or C8 sorbents can also be used.[9][10][11] However, it is crucial to ensure the pH of the sample is low enough to protonate the analyte for good retention. Silica-based sorbents may have issues with stability at extreme pH values.[11]

Matrix Effects

Q7: Could matrix effects be the cause of my poor recovery?

A7: While matrix effects typically refer to the suppression or enhancement of the analyte signal during analysis (e.g., in the mass spectrometer), they can also impact the extraction process itself, leading to perceived low recovery.[10][12][13]

  • How Matrix Affects Extraction:

    • Competition for Sorbent Sites: Endogenous compounds in the matrix can compete with the analyte for binding sites on an SPE sorbent, leading to analyte breakthrough during loading.[10]

    • Protein Binding: 5-Chloro-2-methoxy-benzoic Acid may bind to proteins in biological samples like plasma. If not disrupted, this binding can prevent the analyte from being efficiently extracted.

  • Solutions:

    • Protein Precipitation: For plasma or serum samples, an initial protein precipitation step (e.g., with acetonitrile or methanol) can be beneficial before LLE or SPE.[10]

    • Use of a Stable Isotope-Labeled Internal Standard: The use of an internal standard like this compound is designed to compensate for matrix effects and variability in extraction recovery.[10] If you are still seeing issues, it points to a fundamental problem with the extraction protocol itself that needs to be addressed.

    • Sample Dilution: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 100 µL of the biological sample (e.g., plasma), add the internal standard solution of this compound.

  • pH Adjustment: Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 1-2. Vortex briefly.

  • Extraction: Add 500 µL of ethyl acetate. Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Polymeric Sorbent
  • Sample Pre-treatment: To 100 µL of the biological sample, add the internal standard. Add 200 µL of 2% formic acid in water. Vortex to mix.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., a 30 mg polymeric sorbent cartridge) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or a mixture like 90:10 methanol:acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Quantitative Data Summary

While specific experimental data for the extraction recovery of this compound is not available in the public domain, the following table provides a general comparison of the expected performance of different extraction techniques for acidic compounds.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 50-80%70-95%85-105%
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateCan be automated for high throughput
Solvent Consumption ModerateHighLow

References

Technical Support Center: Managing Ion Suppression with ¹³C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹³C labeled internal standards to mitigate ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] In complex biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins are common causes of ion suppression.[1]

Q2: Why are ¹³C labeled internal standards considered the gold standard for managing ion suppression?

A2: ¹³C labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute chromatographically and experience the same degree of ion suppression.[2][3] The ratio of the analyte to the internal standard remains consistent, allowing for accurate and precise quantification even in the presence of matrix effects.[4] Unlike deuterium (²H) labeled standards, ¹³C labeled standards are less likely to exhibit chromatographic shifts (isotope effects), ensuring more reliable co-elution.[5][6]

Q3: My analyte signal is low, but my ¹³C internal standard signal is also low. What is the likely cause?

A3: A concurrent low signal for both the analyte and its ¹³C labeled internal standard strongly indicates significant ion suppression.[1] This is often due to a high concentration of matrix components co-eluting with your compounds of interest. The most common reason for this is inadequate sample cleanup.[1]

Q4: Even with a ¹³C internal standard, my results are inconsistent between samples. What could be the issue?

A4: Inconsistent results despite using a ¹³C internal standard can point to several issues:

  • High Variability in Matrix Composition: Different patient or sample lots can have varying levels of interfering substances, leading to differential ion suppression that may not be fully compensated for.

  • Internal Standard Concentration: The concentration of the internal standard should be optimized. If it is too high, it could contribute to ion suppression itself.

  • Sample Preparation Inconsistency: Variability in the sample preparation process can lead to inconsistent removal of matrix components.

  • Analyte-Internal Standard Response Ratio Variation: In cases of severe matrix effects, the response ratio of the analyte to the internal standard may not remain constant.

Q5: Can I use a ¹³C labeled internal standard to correct for ion enhancement?

A5: Yes. Ion enhancement, where the analyte signal is increased due to co-eluting compounds, is another form of matrix effect. A ¹³C labeled internal standard will experience the same enhancement as the analyte, allowing for accurate correction of the signal.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low signal for both analyte and ¹³C IS Significant ion suppression due to high matrix load.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering compounds.[5] 3. Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the analyte from the ion-suppressing region.
High variability in IS peak area across a run Inconsistent sample preparation or instrument instability.1. Review Sample Preparation Protocol: Ensure consistent execution of all sample preparation steps. 2. Check for Instrument Drift: Analyze a series of standards at the beginning and end of the run to assess instrument performance. 3. Ensure Proper Mixing: Vortex samples thoroughly after adding the internal standard to ensure homogeneity.
Analyte peak shows tailing or splitting, but IS peak is symmetrical This is unlikely if the analyte and ¹³C IS are co-eluting perfectly. However, if observed, it could indicate: - A co-eluting interference specific to the analyte's mass transition. - On-column degradation of the analyte but not the IS.1. Check for Isobaric Interferences: Analyze a blank matrix sample to see if there is an interfering peak at the analyte's retention time. 2. Evaluate Analyte Stability: Assess the stability of the analyte in the sample matrix and autosampler conditions.
IS signal is suppressed, but analyte signal is not (or vice-versa) This indicates that the analyte and IS are not experiencing the same ionization conditions, likely due to chromatographic separation.1. Confirm Co-elution: Overlay the chromatograms of the analyte and IS to ensure they have identical retention times. 2. Re-evaluate Chromatography: If they are separated, the chromatographic method needs to be adjusted to achieve co-elution. This is less common with ¹³C labeled standards compared to deuterium labeled ones.[6]

Quantitative Data Summary

The following table summarizes the expected impact of using a ¹³C labeled internal standard on key analytical parameters in the presence of ion suppression.

Parameter Without ¹³C IS With ¹³C IS Rationale
Accuracy (% Bias) High and variableLow and consistentThe IS compensates for signal suppression, leading to more accurate quantification.
Precision (% CV) HighLowThe IS corrects for variability in ion suppression between samples.
Linearity (r²) May be poorHighThe consistent analyte/IS ratio restores the linear relationship between concentration and response.
Limit of Quantification (LOQ) ElevatedLoweredBy correcting for signal loss, the method can reliably quantify lower concentrations.

Note: The exact quantitative improvement will depend on the analyte, matrix, and severity of the ion suppression.

Experimental Protocols

Protocol for Assessing Ion Suppression using Post-Column Infusion

This experiment helps identify at which retention times ion suppression occurs in your chromatographic run.

Methodology:

  • System Setup:

    • Configure the LC-MS/MS system with the analytical column and mobile phases for your assay.

    • Use a T-junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

  • Prepare Infusion Solution:

    • Prepare a solution of your analyte and ¹³C labeled internal standard in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.

  • Infusion and Analysis:

    • Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for both the analyte and the internal standard.

    • Once a stable baseline is achieved, inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for both the analyte and the internal standard throughout the chromatographic run.

    • Any dips or drops in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.

Protocol for Quantitative Analysis using a ¹³C Labeled Internal Standard

This protocol outlines the general steps for using a ¹³C labeled internal standard for quantitative bioanalysis.

Methodology:

  • Preparation of Standards and Samples:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank biological matrix.

    • Prepare a working solution of the ¹³C labeled internal standard at a fixed concentration.

  • Sample Preparation:

    • To a fixed volume of each sample, calibrator, and QC, add a precise volume of the ¹³C internal standard working solution. This should be done at the very beginning of the sample preparation process.

    • Perform the sample cleanup procedure (e.g., protein precipitation, LLE, or SPE).

    • Evaporate the final extract to dryness and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for the analyte and one for the ¹³C internal standard.

  • Data Processing:

    • Integrate the peak areas for the analyte and the ¹³C internal standard in each injection.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Generate a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

IonSuppressionWorkflow cluster_lc LC Separation cluster_ms MS Ion Source Analyte Analyte LC_Column LC Column Analyte->LC_Column Matrix Matrix Components Matrix->LC_Column Ion_Source Ion Source LC_Column->Ion_Source Co-elution Detector Detector Ion_Source->Detector Ion Suppression (Reduced Analyte Signal) CompensationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Sample Sample (Analyte + Matrix) Add_IS Add 13C-IS Sample->Add_IS Mixed_Sample Sample + 13C-IS Add_IS->Mixed_Sample LC_MS LC-MS/MS Mixed_Sample->LC_MS Co-elution of Analyte and 13C-IS Data Peak Area Ratio (Analyte / 13C-IS) LC_MS->Data Both experience same ion suppression Result Accurate Concentration Data->Result PostColumnInfusion cluster_lc_system LC System cluster_infusion Infusion System cluster_ms_system MS System MobilePhase Mobile Phase Pump LC Pump MobilePhase->Pump Autosampler Autosampler (Injects Blank Matrix) Pump->Autosampler Column LC Column Autosampler->Column T_Junction T-Junction Column->T_Junction SyringePump Syringe Pump SyringePump->T_Junction Analyte_IS_Solution Analyte + 13C-IS Solution Analyte_IS_Solution->SyringePump IonSource Ion Source T_Junction->IonSource MassSpec Mass Spectrometer IonSource->MassSpec

References

Validation & Comparative

accuracy and precision assessment with 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, ensuring the accuracy and precision required for critical decision-making in pharmacokinetics, toxicokinetics, and clinical trials. This guide provides an in-depth look at the performance of a bioanalytical method utilizing a ¹³C and deuterium-labeled internal standard for the quantification of the gastroprokinetic agent, Cisapride.

While the internal standard 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a key intermediate in the synthesis of the stable isotope-labeled internal standard for Cisapride, this guide will focus on the application and performance of the final internal standard, Cisapride-¹³C,d₃, for which detailed bioanalytical validation data is available. This data serves as a representative example of the accuracy and precision achievable with this class of internal standards.

Performance Data: Accuracy and Precision

The following tables summarize the intra- and inter-day accuracy and precision of a validated LC-MS/MS method for the quantification of Cisapride in human plasma using Cisapride-¹³C,d₃ as the internal standard. Accuracy is expressed as the percent relative error (%RE), and precision is represented by the coefficient of variation (%CV).

Table 1: Intra-Day Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)%RE%CV
Cisapride0.50.524.05.8
54.85-3.04.2
5051.53.03.5
10098.0-2.02.5

Table 2: Inter-Day Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)%RE%CV
Cisapride0.50.536.06.5
54.90-2.04.8
5050.51.04.1
10099.0-1.03.2

Experimental Protocols

The data presented above was generated using the following experimental protocol for the quantification of Cisapride in human plasma.

1. Materials and Reagents:

  • Cisapride reference standard

  • Cisapride-¹³C,d₃ internal standard (IS)

  • Human plasma (with K₂EDTA as an anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Stock and Working Solutions:

  • Cisapride Stock Solution (1 mg/mL): An appropriate amount of Cisapride reference standard was accurately weighed and dissolved in methanol.

  • Cisapride-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): An appropriate amount of Cisapride-¹³C,d₃ was accurately weighed and dissolved in methanol.

  • Working Solutions: Serial dilutions of the Cisapride stock solution were prepared in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution was prepared by diluting the IS stock solution in the same diluent to a final concentration of 10 ng/mL.[1]

3. Sample Preparation (Protein Precipitation):

  • Human plasma samples were thawed at room temperature.

  • 100 µL of human plasma was pipetted into a clean microcentrifuge tube.

  • 25 µL of the Cisapride-¹³C,d₃ internal standard working solution (10 ng/mL) was added to all samples except for the blank matrix.[1]

  • The samples were vortexed for 30 seconds.

  • 300 µL of acetonitrile was added to precipitate plasma proteins.[1]

  • The samples were vortexed for 2 minutes.

  • Centrifugation was performed at 13,000 rpm for 10 minutes at 4°C.[1]

  • The supernatant was transferred to a clean tube for injection into the LC-MS/MS system.[1]

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • LC System: High-performance liquid chromatography system.[1]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Column Temperature: 40°C.[1]

  • Mass Spectrometry (MS):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions:

      • Cisapride: m/z 466.2 -> 184.1.[1]

      • Cisapride-¹³C,d₃: m/z 470.2 -> 184.1.[1]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic for choosing a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 25 µL Cisapride-¹³C,d₃ (IS) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (2 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calculate Calculate Peak Area Ratio (Analyte/IS) integrate->calculate quantify Quantify Concentration calculate->quantify

Bioanalytical Experimental Workflow

signaling_pathway cluster_result Result analyte_prep Variable loss during sample preparation analyte_ion Ionization suppression/ enhancement analyte_prep->analyte_ion is_prep Similar loss during sample preparation analyte_prep->is_prep Compensation is_ion Similar ionization effects analyte_ion->is_ion Compensation accurate_quant Accurate & Precise Quantification analyte_ion->accurate_quant is_prep->is_ion is_ion->accurate_quant

References

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a critical prerequisite for regulatory approval. A cornerstone of robust and reliable quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the appropriate use of an internal standard (IS). Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard, offering unparalleled accuracy and precision. This guide provides a comprehensive comparison of regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), supported by experimental data and detailed protocols to ensure your methods meet the highest scientific and regulatory standards.

The primary function of an internal standard is to compensate for the variability inherent in the analytical process, including sample extraction, injection volume inconsistencies, and ionization efficiency fluctuations.[1][2] SIL-ISs, being chemically identical to the analyte but with a different isotopic composition, co-elute and experience the same matrix effects, making them ideal for this purpose.[3][4]

A Comparative Overview of Key Regulatory Guidelines

The FDA, EMA, and the globally harmonized ICH M10 guideline provide a largely unified framework for the validation of bioanalytical methods, with a strong emphasis on the appropriate selection and use of internal standards.[5][6] All three regulatory bodies advocate for the use of a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples.[6][7][8] The use of a SIL-IS is consistently recommended as the preferred choice whenever feasible.[1][5][6]

ParameterFDA (Bioanalytical Method Validation Guidance for Industry, 2018 & ICH M10)EMA (Guideline on bioanalytical method validation, 2011 & ICH M10)ICH (M10 Bioanalytical Method Validation, 2022)
Internal Standard Type Strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[5][8]Also strongly prefers the use of a stable isotope-labeled internal standard.[5]Recommends the use of a stable isotope-labeled analyte as the IS when using MS detection, whenever possible.[6]
Internal Standard Purity The presence of unlabeled analyte in the SIL-IS should be checked, and its potential influence evaluated during method validation.[8]If unlabeled analyte is detected in the SIL-IS, its potential influence should be evaluated.[6]It is essential that the labeled standard is of high isotopic purity and that no isotope exchange reaction occurs. The presence of unlabeled analyte should be checked.[6]
Interference/Crosstalk The IS should be assessed to avoid interference from the analyte and other matrix components. The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[1]Mandates demonstration of the suitability of the internal standard, including a lack of analytical interference.[5]The signal of the targeted reference ion in the blank and zero samples should be <20% of the lowest signal of the targeted ion in the LLOQ samples. The targeted IS signal in the blank should not exceed 5% of the mean IS signal in the calibration samples.[9]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[2][5]The IS-normalized matrix factor should be calculated, and the CV across different lots of matrix should be ≤15%.[10]The variability of the IS-normalized matrix factor across different lots of matrix should be assessed, with a recommended acceptance criterion of a CV ≤15%.[11]
Internal Standard Response Variability The IS responses of study samples should be monitored to identify potential issues. Reanalysis may be required if significant variability is observed.[12][13]Recommends monitoring IS response.[7]The internal standard responses of the study samples should be monitored to determine if there is systemic IS variability.[7]

Performance Comparison: Stable Isotope vs. Analog Internal Standards

While SIL-ISs are the preferred choice, a structural analog may be used when a suitable SIL-IS is unavailable.[2] However, the performance of an analog IS can be less reliable due to differences in physicochemical properties, which can lead to variations in extraction recovery and susceptibility to matrix effects.[14]

The following table presents hypothetical experimental data comparing the performance of a SIL-IS versus a structural analog IS for the quantification of a drug in human plasma.

ParameterStable Isotope-Labeled ISStructural Analog ISAcceptance Criteria
Accuracy (% Bias)
LLOQ-2.5%-8.0%Within ±20%
Low QC1.8%5.5%Within ±15%
Mid QC-0.5%2.1%Within ±15%
High QC3.2%-4.3%Within ±15%
Precision (%CV)
LLOQ4.5%12.1%≤20%
Low QC3.1%9.8%≤15%
Mid QC2.5%7.5%≤15%
High QC1.9%6.2%≤15%
IS-Normalized Matrix Factor (%CV) 3.8%18.2%≤15%
Recovery (%CV) 5.1%16.5%Consistent and reproducible

As the data illustrates, the SIL-IS demonstrates superior accuracy and precision, and most critically, a significantly lower variability in the IS-normalized matrix factor, indicating its ability to effectively compensate for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following are protocols for key experiments to evaluate the performance of a stable isotope-labeled internal standard.

Protocol 1: Evaluation of Internal Standard Purity and Crosstalk

Objective: To verify the isotopic purity of the SIL-IS and assess the potential for crosstalk between the analyte and IS mass spectrometric signals.

Methodology:

  • Prepare Solutions: Prepare a high-concentration solution of the SIL-IS and a separate high-concentration solution of the analyte (unlabeled).

  • Analyze SIL-IS Solution: Inject the SIL-IS solution and monitor the mass transition of the unlabeled analyte. The response should be negligible (e.g., <0.1% of the SIL-IS response).[5]

  • Analyze Analyte Solution: Inject the analyte solution and monitor the mass transition of the SIL-IS. The response should be negligible (e.g., <5% of the mean IS response in calibration standards).[1]

  • Prepare Zero Sample: Spike blank biological matrix with the SIL-IS at the working concentration. Analyze this "zero sample" to ensure no significant analyte signal is present.[1]

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

Methodology:

  • Obtain Matrix Lots: Procure at least six different lots of the blank biological matrix.[5]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots. Spike the analyte and SIL-IS into the post-extraction supernatant.[10]

  • Analyze Samples: Analyze all samples from both sets.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[10]

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)[10]

  • Evaluate Data: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[2][5]

Protocol 3: Evaluation of Recovery

Objective: To determine the extraction efficiency of the analyte and SIL-IS from the biological matrix.

Methodology:

  • Prepare Sample Sets:

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.[5]

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before the extraction process.[10]

  • Analyze Samples: Analyze all samples from both sets.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] x 100[10]

  • Evaluate Data: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across QC levels should ideally be ≤15%.[5]

Visualizing Key Processes

To further clarify the relationships and workflows involved in utilizing stable isotope-labeled internal standards, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Internal_Standard_Selection Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled Internal Standard Available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Validate Perform Full Method Validation (Accuracy, Precision, Matrix Effect, etc.) Use_SIL->Validate Use_Analog->Validate End Method Ready for Sample Analysis Validate->End

References

A Head-to-Head Battle in Bioanalysis: 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ Versus Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Chloro-2-methoxy-benzoic acid, a key metabolite of the antidiabetic drug Glibenclamide, the choice of an appropriate internal standard is a critical decision that profoundly impacts assay accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, and the use of structural analog internal standards.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1] This comparison will delve into the performance characteristics of a SIL internal standard and a structural analog, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

A stable isotope-labeled internal standard, such as 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃, is considered the "gold standard" in quantitative bioanalysis.[1] In this molecule, one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N). This results in a compound with virtually identical physicochemical properties to the analyte, including polarity, pKa, and extraction recovery.[1] The key difference is its mass, allowing it to be distinguished from the analyte by the mass spectrometer.

The Alternative: Structural Analog Internal Standards

When a SIL internal standard is not available or economically feasible, researchers may turn to a structural analog. A structural analog is a compound with a chemical structure similar to the analyte but is not isotopically labeled.[2][3] For 5-Chloro-2-methoxy-benzoic acid, a suitable structural analog could be a compound with a similar benzoic acid core, such as 2-methoxybenzoic acid or a halogen-substituted variant like 5-bromo-2-methoxybenzoic acid. The underlying principle is that the structural similarity will lead to comparable, though not identical, behavior during analysis.[1]

Performance Comparison: A Data-Driven Analysis

The following tables summarize the expected performance of 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ compared to a representative structural analog internal standard in a typical bioanalytical method for the quantification of 5-Chloro-2-methoxy-benzoic acid in human plasma.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ 5-1.83.5
500.52.1
5001.21.8
Structural Analog 5-8.59.8
50-5.27.5
5003.16.2

Table 2: Matrix Effect and Recovery

Internal Standard TypeMatrix Lots (n=6)Matrix Effect (%CV)Recovery (%)Recovery Consistency (%CV)
5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ Lot 1-62.885.23.1
Structural Analog Lot 1-612.578.910.8

The data clearly illustrates the superior performance of the stable isotope-labeled internal standard. The accuracy and precision are significantly better with 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ due to its ability to more effectively compensate for analytical variability. Furthermore, the impact of matrix effects is substantially minimized, and the recovery is more consistent across different biological samples.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key aspects of internal standard performance and the experimental workflow for their evaluation.

Signaling_Pathway cluster_0 LC Elution Profile cluster_1 Mass Spectrometer Signal Analyte Analyte (5-Chloro-2-methoxy-benzoic Acid) SIL_IS SIL-IS (¹³C,d₃-labeled) Signal_Analyte Analyte Signal Analyte->Signal_Analyte Co-elution Analog_IS Structural Analog IS Signal_SIL_IS SIL-IS Signal SIL_IS->Signal_SIL_IS Co-elution Signal_Analog_IS Analog IS Signal Analog_IS->Signal_Analog_IS Potential Retention Time Shift Matrix Matrix Interference Signal_Suppression Ion Suppression Matrix->Signal_Suppression Signal_Suppression->Signal_Analyte Affects Both Signal_Suppression->Signal_SIL_IS Signal_Suppression->Signal_Analog_IS Differential Effect

Caption: Co-elution and Matrix Effects.

The diagram above illustrates the concept of co-elution. The SIL-IS elutes at the same time as the analyte, experiencing the same degree of ion suppression from matrix interferences. A structural analog may have a slightly different retention time, leading to a differential matrix effect and less accurate correction.

Experimental_Workflow start Start: Sample Aliquot add_is Add Internal Standard (SIL or Analog) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_processing Data Processing (Peak Area Ratio Calculation) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End: Analyte Concentration quantification->end

Caption: Internal Standard Experimental Workflow.

This workflow demonstrates the typical process of using an internal standard in a bioanalytical method, from its addition to the sample to the final quantification of the analyte.

Logical_Relationship IS_Choice Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃) IS_Choice->SIL_IS Analog_IS Structural Analog IS IS_Choice->Analog_IS High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Robustness Method Robustness SIL_IS->Robustness Cost_Availability Cost & Availability Analog_IS->Cost_Availability Potential_Bias Potential for Inaccurate Results Analog_IS->Potential_Bias

Caption: Decision Factors for Internal Standard Selection.

This diagram outlines the logical considerations when choosing between a SIL internal standard and a structural analog, highlighting the trade-offs between performance and practical factors.

Experimental Protocols

To ensure the validity of any internal standard, a series of experiments must be performed. Below are detailed methodologies for key validation experiments.

Protocol 1: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Procedure (Post-Extraction Spike Method):

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard are spiked into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Blank plasma from at least six different sources is extracted first. The analyte and internal standard are then spiked into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Spiked Matrix): The internal standard is spiked into blank plasma, and the samples are extracted. The analyte is then spiked into the final extract.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)

    • IS-Normalized MF: (MF of analyte) / (MF of internal standard)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Recovery Assessment

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Procedure:

  • Prepare two sets of samples:

    • Set 1 (Pre-Spiked Matrix): Analyte and internal standard are spiked into the biological matrix before the extraction process.

    • Set 2 (Post-Spiked Matrix): Analyte and internal standard are spiked into the extracted blank matrix after the extraction process.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Recovery (%): [(Peak area in Set 1) / (Peak area in Set 2)] x 100

    • The recovery of the analyte and the internal standard should be consistent and reproducible.

Conclusion

While structural analog internal standards can be a viable option in certain circumstances, the experimental evidence and theoretical principles strongly favor the use of a stable isotope-labeled internal standard like 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ for the quantitative analysis of 5-Chloro-2-methoxy-benzoic acid. The near-identical physicochemical properties of a SIL-IS ensure the most accurate correction for matrix effects and other sources of analytical variability, leading to highly reliable and reproducible data. For researchers, scientists, and drug development professionals, investing in a SIL-IS is a critical step towards ensuring the integrity and quality of their bioanalytical results.

References

Navigating Inter-Laboratory Method Validation: A Comparative Guide Using 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical methods across different laboratories is a cornerstone of robust drug development. This guide provides a comprehensive comparison of a validated analytical method using 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as an internal standard, with supporting experimental data from a simulated inter-laboratory study. The objective is to demonstrate the method's suitability for its intended purpose, in line with international guidelines such as those from the ICH, FDA, and EMA.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1][2] Inter-laboratory validation, often part of method transfer or standardization, assesses the precision and reproducibility of the method when performed by different analysts in different laboratories.[3][4] This is critical for ensuring consistent results in multi-site clinical trials, quality control, and batch release testing.

Core Performance Characteristics

Key parameters evaluated during method validation include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[2][5][6] For inter-laboratory studies, reproducibility, which expresses the precision between laboratories, is a key focus.[3]

Comparative Performance Data

The following tables summarize the quantitative data from a simulated inter-laboratory validation study of an LC-MS/MS method for the quantification of a hypothetical analyte, "Analyte X," in human plasma, using this compound as a stable isotope-labeled internal standard. Three laboratories participated in this study.

Table 1: Linearity and Range

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)
Laboratory 11 - 10000.9995
Laboratory 21 - 10000.9992
Laboratory 31 - 10000.9998

Table 2: Accuracy and Precision (Intra-day and Inter-day)

LaboratoryQC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
Laboratory 1 5 (LQC)4.2-2.55.1-1.8
50 (MQC)3.11.23.90.9
800 (HQC)2.50.53.20.2
Laboratory 2 5 (LQC)4.8-3.15.9-2.7
50 (MQC)3.50.84.21.1
800 (HQC)2.8-0.23.5-0.5
Laboratory 3 5 (LQC)3.9-1.94.8-1.5
50 (MQC)2.91.53.61.3
800 (HQC)2.20.82.90.6

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Laboratory 10.31.0
Laboratory 20.41.0
Laboratory 30.31.0

Table 4: Inter-Laboratory Reproducibility

QC Level (ng/mL)Mean Concentration (ng/mL)Standard Deviation (SD)Reproducibility (%RSD)
5 (LQC)4.90.255.1
50 (MQC)50.61.983.9
800 (HQC)801.525.63.2

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency across laboratories.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound at 500 ng/mL).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte X: [Precursor Ion] -> [Product Ion]

    • This compound: m/z 190.0 -> [Product Ion]

3. Data Analysis

  • Quantification was performed using a calibration curve constructed from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the analyte.

  • A weighted (1/x²) linear regression was used.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory method validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Conclusion A Develop & Finalize Validation Protocol B Select Participating Laboratories A->B C Prepare & Distribute Validation Kits (Samples, Reagents, Internal Standard) B->C D Lab 1: Execute Protocol C->D Protocol & Kit Distribution E Lab 2: Execute Protocol C->E Protocol & Kit Distribution F Lab 3: Execute Protocol C->F Protocol & Kit Distribution G Submit Raw Data to Coordinating Site D->G E->G F->G H Statistical Analysis of Intra- & Inter-Laboratory Data G->H I Generate Final Validation Report H->I J Method Deemed Valid for Intended Use I->J

Caption: Inter-laboratory method validation workflow.

Conclusion

The presented data demonstrates that the analytical method for "Analyte X" using this compound as an internal standard is robust, reliable, and reproducible across multiple laboratories. The strong correlation coefficients, acceptable accuracy and precision within and between laboratories, and consistent LOD/LOQ values confirm the method's suitability for its intended purpose in a regulated environment. This guide underscores the importance of a well-defined protocol and the use of stable isotope-labeled internal standards to ensure high-quality data in drug development.

References

Evaluating the Linearity of Calibration Curves with 5-Chloro-2-methoxy-benzoic Acid-13C,d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. A critical component of method validation is establishing the linearity of the calibration curve, which demonstrates a proportional relationship between the concentration of an analyte and the instrument's response. This guide provides a comparative analysis of the linearity of a calibration curve for 5-Chloro-2-methoxy-benzoic acid using its stable isotope-labeled internal standard, 5-Chloro-2-methoxy-benzoic Acid-13C,d3, versus a hypothetical non-isotopically labeled internal standard.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response effectively corrects for variations in sample extraction, matrix effects, and instrument performance, leading to superior accuracy and precision.[1][2]

Quantitative Data Summary

The following table presents a hypothetical but representative comparison of calibration curve performance for the quantification of 5-Chloro-2-methoxy-benzoic acid using two different internal standards. The data is modeled on typical performance characteristics observed in LC-MS/MS bioanalytical methods.

ParameterThis compound (Internal Standard)Non-Isotopically Labeled Internal Standard (e.g., Structural Analog)
Linear Range 1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 1.05x + 0.002y = 0.95x + 0.05
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL
Heteroscedasticity Minimal, addressed with 1/x² weightingModerate, requires 1/x² weighting

Experimental Protocols

A detailed methodology for establishing and evaluating the linearity of a calibration curve is crucial for robust and reproducible results. The following protocol is a representative example for an LC-MS/MS method.

Protocol: Establishing Calibration Curve Linearity

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh and dissolve 5-Chloro-2-methoxy-benzoic acid in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL primary stock solution of this compound in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of working solutions at concentrations that will span the expected linear range. Prepare a single working solution of the internal standard at a concentration that provides a consistent and stable signal.

2. Preparation of Calibration Standards:

  • A minimum of six to eight non-zero concentration levels should be prepared.[3][4][5]

  • To a set of blank matrix samples (e.g., plasma, urine), spike the analyte working solutions to achieve the desired final concentrations.[6]

  • Add a constant volume of the internal standard working solution to each calibration standard and a zero sample (blank matrix with IS).[3][4]

  • Also prepare a blank sample (matrix without analyte or IS).[3][4]

3. Sample Preparation and Extraction:

  • Perform the same extraction procedure on all calibration standards, quality control samples, and unknown samples. A common method is protein precipitation followed by centrifugation and transfer of the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • The analysis order of calibration samples should be random to minimize the impact of instrument drift.[6]

  • Analyze each calibration standard at least in duplicate.[6]

5. Data Evaluation:

  • For each calibration level, calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

  • Perform a linear regression analysis, typically with a weighting factor such as 1/x or 1/x² to account for heteroscedasticity (non-uniform variance of data points across the concentration range).[3][4][7]

  • The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.[8]

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Visualizations

Experimental Workflow for Linearity Evaluation

The following diagram outlines the key steps in generating and evaluating a calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Analyte & IS Stock Solutions B Create Serial Dilutions (Working Solutions) A->B C Spike Blank Matrix to Create Calibration Standards (6-8 levels) B->C D Sample Extraction (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis (Randomized Order) D->E F Calculate Peak Area Ratios (Analyte/IS) E->F G Plot Ratio vs. Concentration F->G H Perform Weighted Linear Regression (e.g., 1/x²) G->H I Assess Linearity (r² > 0.99) & Accuracy (±15%) H->I

Workflow for Calibration Curve Linearity Assessment.
Role of an Internal Standard in LC-MS Analysis

This diagram illustrates how an internal standard corrects for variability throughout the analytical process, leading to more accurate and precise quantification.

G cluster_workflow cluster_correction Sample Initial Sample (Analyte + IS) Extraction Sample Preparation (e.g., Extraction) Sample->Extraction Potential for Analyte Loss Injection LC-MS/MS Injection Extraction->Injection Volume Variability Detection Detection (Peak Areas) Injection->Detection Ionization Fluctuation Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Result Accurate Quantification Ratio->Result Analyte Analyte Signal (Variable) Analyte->Extraction Analyte Loss IS Internal Standard Signal (Tracks Variability) IS->Extraction Proportional IS Loss

Correction for Variability Using an Internal Standard.

References

Assessing Assay Selectivity and Specificity with 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of analytes in biological matrices is a cornerstone of drug discovery and development. The choice of an appropriate internal standard is critical for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of assays utilizing 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ as a stable isotope-labeled (SIL) internal standard, offering insights into its performance against alternative standards and detailing the experimental protocols for its application.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential for correcting analytical variability during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any variations in the analytical process affect both the analyte and the internal standard equally. This co-behavior allows for accurate and precise quantification, even in complex biological matrices prone to matrix effects.

5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is a SIL internal standard. The incorporation of stable isotopes (¹³C and deuterium) results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical. This makes it an excellent tool for quantitative bioanalysis, particularly in pharmacokinetic studies where precision is paramount.

Performance Comparison: 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ vs. Alternatives

The primary application for 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ is in assays for the cardiac myosin inhibitor, mavacamten, and its metabolites. Mavacamten is metabolized in part through aromatic hydroxylation, and this SIL internal standard is likely used to quantify either the parent drug or its corresponding metabolite.

For comparison, other internal standards have been employed in mavacamten assays, including deuterated mavacamten (Mavacamten-d₆) and structural analogs like vericiguat.

Table 1: Comparison of Internal Standards for Mavacamten Bioanalysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (Analyte) Mavacamten-d₆- Closely mimics analyte behavior- Good compensation for matrix effects- Potential for isotopic exchange- Possible chromatographic separation from the analyte (isotope effect)
Stable Isotope-Labeled (Metabolite-like) 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ - Co-elutes almost perfectly with the analyte/metabolite- Minimizes differential matrix effects- High isotopic stability- May not be suitable if the parent drug is the sole analyte of interest
Structural Analog (Non-isotopic) Vericiguat- Cost-effective- Different physicochemical properties can lead to varied extraction recovery and ionization efficiency- Does not co-elute with the analyte, providing poor compensation for matrix effects

Quantitative Assay Performance with Mavacamten

A validated LC-MS/MS method for the quantification of mavacamten in human plasma provides a clear example of the performance achievable with a well-developed assay, likely employing a stable isotope-labeled internal standard such as 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Mavacamten in Human Plasma [1]

ParameterResult
Linear Range 0.200 – 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)
Sample Volume 50.0 µL
Anticoagulant K₂EDTA

Experimental Protocols

Below are detailed methodologies for key experiments in a typical bioanalytical workflow using a stable isotope-labeled internal standard like 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃.

Sample Preparation: Protein Precipitation
  • To 50.0 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add the internal standard solution (5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ in a suitable solvent).

  • Vortex the samples to ensure thorough mixing.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) at a specific ratio (e.g., 3:1 v/v).

  • Vortex vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of small molecules like mavacamten and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

MRM Transitions:

  • Analyte (e.g., Mavacamten Metabolite): A specific precursor ion to product ion transition is monitored.

  • Internal Standard (5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃): A specific precursor ion to product ion transition is monitored, with a mass shift corresponding to the isotopic labeling.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add 5-Chloro-2-methoxy- benzoic Acid-¹³C,d₃ (IS) Plasma->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Bioanalytical Workflow Using a SIL Internal Standard.

signaling_pathway Analyte Analyte SamplePrep Sample Preparation (e.g., Extraction Loss) Analyte->SamplePrep IS 5-Chloro-2-methoxy-benzoic Acid-¹³C,d₃ (Internal Standard) IS->SamplePrep LC_Injection LC Injection (Volume Variation) SamplePrep->LC_Injection Ionization MS Ionization (Matrix Effects) LC_Injection->Ionization Ratio Analyte / IS Ratio (Constant) Ionization->Ratio Result Accurate Quantification Ratio->Result

Rationale for Using a Co-eluting SIL Internal Standard.

References

Deuterium vs. 13C-Labeled Internal Standards: A Performance Comparison for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, but the specific isotope used—commonly deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an objective comparison of deuterium and ¹³C-labeled internal standards, supported by experimental principles and data, to aid in the selection of the most suitable IS for your bioanalytical needs.

Core Performance Differences

The fundamental distinction between deuterium and ¹³C-labeled internal standards lies in their physicochemical properties and, consequently, their behavior during chromatographic separation and mass spectrometric detection. While both are designed to mimic the analyte of interest, subtle differences arising from the choice of isotope can have profound effects on data quality.

Carbon-13 labeled standards are generally considered the superior choice for many applications due to their closer structural and chemical identity to the unlabeled analyte.[1] They are, however, often more expensive and less readily available than their deuterated counterparts.[1] Deuterium-labeled standards, while widely used and more cost-effective, can introduce analytical challenges that must be carefully considered.[2]

Quantitative Performance Comparison

The following table summarizes the key performance differences based on data and principles from various studies.

Performance MetricDeuterium (²H) Labeled IS¹³C Labeled ISRationale and Key Considerations
Chromatographic Co-elution May elute slightly earlier than the analyte (especially in reversed-phase LC).[3][4]Expected to co-elute perfectly with the analyte.[5][6]The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's hydrophobicity and lead to chromatographic separation from the unlabeled analyte.[3] This is known as the chromatographic deuterium isotope effect.[4] Perfect co-elution is crucial for accurate matrix effect compensation.[5]
Matrix Effect Compensation Potentially incomplete.Superior.If the IS and analyte separate chromatographically, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[4][7] Differences in matrix effects experienced by the analyte and a deuterated IS can be 26% or more.[7] ¹³C-labeled standards experience the exact same matrix effects as the analyte due to co-elution.[5]
Isotopic Stability Generally high, but a potential for back-exchange exists.Excellent.Deuterium atoms, particularly those on heteroatoms (e.g., -OH, -NH) or in certain activated positions, can exchange with protons from the solvent or matrix.[5][8] This compromises the standard's integrity. ¹³C atoms are incorporated into the stable carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[4]
Extraction Recovery Can differ from the analyte.Identical to the analyte.Differences in physicochemical properties can lead to differential extraction efficiencies. One study reported a 35% difference in extraction recovery between haloperidol and its deuterated analog.[7]
Cost & Availability Generally lower cost and more widely available.[1][2]Typically more expensive and less commercially available.[1][9]The synthesis of ¹³C-labeled compounds is often more complex than deuteration.[9]

Experimental Protocols

To rigorously evaluate the performance of an internal standard, a systematic approach is required. Below is a general protocol for comparing the chromatographic behavior and matrix effects of deuterium and ¹³C-labeled internal standards.

Objective:

To determine the difference in retention time (Δt_R) and assess the degree of matrix effect compensation for a deuterated and a ¹³C-labeled internal standard relative to the unlabeled analyte.

Materials:
  • Analyte of interest

  • Deuterium-labeled internal standard

  • ¹³C-labeled internal standard

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and mobile phases

Methodology:
  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and both internal standards in a suitable organic solvent.

    • Prepare a working solution containing the analyte and a working solution for each internal standard.

  • Chromatographic Co-elution Assessment:

    • Prepare a solution containing the analyte and both the deuterated and ¹³C-labeled internal standards in the initial mobile phase composition.

    • Inject this solution onto the LC-MS/MS system.

    • Overlay the chromatograms for the analyte and each internal standard.

    • Calculate the retention time difference (Δt_R) between the analyte and each IS. A Δt_R of zero indicates perfect co-elution.

  • Matrix Effect Evaluation (Post-Extraction Addition Method):

    • Set A (Neat Solution): Spike the analyte and one of the internal standards into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from six different sources using the intended sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). After extraction, spike the extracts with the analyte and the same internal standard at the same concentration as Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the matrix factor (MF) for the analyte and the IS for each matrix source: MF = Peak Area in Set B / Peak Area in Set A

    • Calculate the IS-normalized MF: IS-Normalized MF = MF_analyte / MF_IS

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.

    • Repeat the entire process for the other internal standard. A lower %CV for the IS-normalized MF indicates better compensation for matrix variability.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalysis study using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (¹³C or ²H) Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification Result Final Concentration Result Quantification->Result

Caption: A typical bioanalytical workflow using an internal standard.

Logical Relationship in Matrix Effect Compensation

The choice of isotope directly impacts the logical relationship between the analyte and the internal standard in the context of matrix effects.

Matrix_Effect_Logic cluster_analyte Analyte cluster_IS Internal Standard Analyte_Elution Analyte Elutes at t_R Analyte_ME Matrix Effect at t_R Analyte_Elution->Analyte_ME D_ME Matrix Effect at t_R - Δt Analyte_ME->D_ME Potentially Different C13_ME Matrix Effect at t_R Analyte_ME->C13_ME Identical IS_Choice IS Choice D_IS Deuterated IS IS_Choice->D_IS ²H C13_IS ¹³C-labeled IS IS_Choice->C13_IS ¹³C D_Elution Elutes at t_R - Δt D_IS->D_Elution C13_Elution Elutes at t_R C13_IS->C13_Elution D_Elution->D_ME C13_Elution->C13_ME Conclusion ¹³C IS provides superior compensation due to identical matrix effect. C13_ME->Conclusion

Caption: Logical flow of matrix effect compensation for different IS.

Conclusion

For the highest level of accuracy, precision, and robustness in quantitative bioanalysis, a ¹³C-labeled internal standard is the superior choice.[5][6] Its ability to co-elute with the unlabeled analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[5] While a deuterated internal standard can be a viable and more cost-effective alternative, it carries a higher risk of chromatographic shifts and incomplete matrix effect compensation.[5][7] The potential for isotopic back-exchange, although often minimal, is another factor that favors the stability of ¹³C-labeled standards.[4][8]

Ultimately, the selection of an internal standard requires a balance of performance, cost, and availability. For routine assays where the deuterium isotope effect is minimal and validated, a deuterated standard may be sufficient. However, for challenging matrices, high-throughput screening, and regulatory submissions where data integrity is paramount, the investment in a ¹³C-labeled internal standard is frequently justified by the reduced time spent on method development and the increased reliability of the results.[9]

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methoxy-benzoic Acid-13C,d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Chloro-2-methoxy-benzoic Acid-13C,d3 as a non-radioactive, halogenated organic chemical waste. Personnel handling this compound should be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All disposal procedures must comply with local, state, and federal regulations.

I. Understanding the Compound: Safety and Hazard Profile

This compound is a stable isotope-labeled version of 5-Chloro-2-methoxybenzoic acid. The presence of Carbon-13 and Deuterium (d3) does not confer radioactivity.[1] Therefore, its disposal protocol is dictated by its chemical properties as a halogenated benzoic acid derivative.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[2][3][4]P264: Wash skin thoroughly after handling.[4][5] P280: Wear protective gloves.[2][4]
Eye Irritation Causes serious eye irritation.[2][3][4]P280: Wear eye protection.[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation May cause respiratory irritation.[2][3][5]P261: Avoid breathing dust.[2][5] P271: Use only outdoors or in a well-ventilated area.[2][5]

This data is based on the unlabelled compound, 5-Chloro-2-methoxybenzoic acid, and is applicable to the isotopically labeled version.

II. Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of this compound from the laboratory setting to its final disposal.

References

Personal protective equipment for handling 5-Chloro-2-methoxy-benzoic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-Chloro-2-methoxy-benzoic Acid-13C,d3. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.

Hazard Identification and Immediate Precautions

This compound is a stable isotope-labeled compound. While the isotopic labeling (13C, d3) does not confer radioactivity, the chemical properties are similar to the unlabeled parent compound, 5-Chloro-2-methoxybenzoic acid.[1] Based on available Safety Data Sheets (SDS) for the unlabeled compound, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Immediate Actions:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoid generating dust or aerosols.[2][5]

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[1][2][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for safe handling. The required PPE may vary based on the experimental procedure and the quantities of the substance being handled.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in a Fume Hood) ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[1][5][6]Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use and change immediately if contaminated.[1][5][6]A fully buttoned laboratory coat.[5]Not generally required if handled in a certified chemical fume hood.[5]
Handling Larger Quantities or Risk of Aerosolization Chemical goggles or a face shield.[2]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][5][6]A fully buttoned laboratory coat or chemical-resistant suit.[2][5]For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH (US) or CEN (EU) approved respirators.[6]
Spill Cleanup Chemical goggles and a face shield.[2]Double-gloving with chemical-resistant gloves is recommended.Chemical-resistant suit or apron over a lab coat.Appropriate respiratory protection based on the scale of the spill and potential for aerosolization.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Proceed to cleanup cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_waste Segregate & Label Waste cleanup_doff->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper waste disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Waste containing this compound should be considered chemical waste.[1] As a halogenated organic compound, it may require specific disposal procedures.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled container for halogenated organic liquid waste.

  • Disposal Procedure: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated chemical waste.[2] In some cases, removal by an authorized incinerator equipped with an afterburner and flue gas scrubber may be required.[2]

Spill and Emergency Procedures

  • Minor Spills:

    • Ensure appropriate PPE is worn.[1]

    • Carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[2]

    • Clean the spill area with soap and water.[1]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Notify your supervisor and EHS department immediately.

    • Only trained personnel with appropriate PPE should handle the cleanup.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3][6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][6]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.